Bamifylline hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXHPORMXSXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-63-9 (Parent) | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048721 | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20684-06-4, 3736-86-5 | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamifylline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bamifylline Hydrochloride: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline (B195402) hydrochloride, a synthetic xanthine (B1682287) derivative, is a therapeutic agent employed in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological effects are primarily attributed to a dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes, with a noted activity against PDE4. This multifaceted activity culminates in bronchodilation and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of bamifylline hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.
Introduction
This compound is a substituted xanthine that shares a structural lineage with theophylline (B1681296) but exhibits a distinct pharmacological profile. It is recognized for its efficacy as a bronchodilator and for its anti-inflammatory properties.[1][2] Unlike theophylline, bamifylline generally presents a more favorable side-effect profile, particularly concerning central nervous system stimulation.[3] The therapeutic utility of bamifylline stems from its ability to modulate key intracellular signaling pathways that govern airway smooth muscle tone and inflammatory responses.[4][5]
Core Mechanisms of Action
The therapeutic efficacy of this compound is rooted in two primary pharmacological actions:
-
Selective Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist at adenosine A1 receptors.[2][6] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, bamifylline inhibits the bronchoconstrictor effects of endogenous adenosine.[4] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for the A1 receptor subtype and is considered one of the most selective A1 adenosine receptor antagonists.[6]
-
Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, bamifylline is a non-selective inhibitor of phosphodiesterase enzymes.[2][7] Some evidence suggests a particular activity against PDE4.[3][5] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting PDE, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[5] This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several target proteins, leading to smooth muscle relaxation and bronchodilation. The elevated cAMP levels also contribute to the anti-inflammatory effects of bamifylline by suppressing the release of pro-inflammatory mediators from various inflammatory cells.[5]
Quantitative Pharmacological Data
Table 1: Anti-inflammatory and Bronchodilator Activity of Bamifylline
| Parameter | Agonist/Condition | Species/Model | Bamifylline ED50 / Potency | Reference(s) |
| Inhibition of Bronchoconstriction | Platelet-Activating Factor (PAF) | Guinea Pig (in vivo) | 6.5 µmol/kg i.v. | [1] |
| Histamine | Guinea Pig (in vivo) | 9.5 µmol/kg i.v. | [1] | |
| Acetylcholine | Guinea Pig (in vivo) | 24.3 µmol/kg i.v. | [1] | |
| Leukotriene C4 (LTC4) | Guinea Pig (in vivo) | 31.6 µmol/kg i.v. | [1] | |
| Antigen Challenge | Guinea Pig (in vivo) | 9.3 µmol/kg i.v. | [1] | |
| Inhibition of Mediator Release | Histamine | Guinea Pig Lung (in vitro) | 2.7 times more potent than theophylline (at 1 x 10⁻³ M) | [5] |
| Thromboxane B2 (TXB2) | Guinea Pig Lung (in vitro) | 1.6 times more potent than theophylline (at 1 x 10⁻³ M) | [5] | |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Guinea Pig Lung (in vitro) | 1.5 times more potent than theophylline (at 1 x 10⁻³ M) | [5] |
Signaling Pathways
The dual mechanism of action of bamifylline converges on critical signaling pathways that regulate bronchomotor tone and inflammation.
Phosphodiesterase Inhibition and cAMP-Mediated Bronchodilation
By inhibiting phosphodiesterases, bamifylline increases intracellular cAMP levels in airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
Figure 1: PDE Inhibition and cAMP Signaling Pathway.
Adenosine A1 Receptor Antagonism
Adenosine, acting on A1 receptors on airway smooth muscle, can induce bronchoconstriction. Bamifylline competitively blocks this receptor, preventing the downstream signaling that leads to muscle contraction.
Figure 2: Adenosine A1 Receptor Antagonism Pathway.
Experimental Protocols
The following are representative methodologies for key experiments used to elucidate the mechanism of action of compounds like bamifylline.
Radioligand Binding Assay for Adenosine A1 Receptor Affinity
This assay determines the binding affinity of a test compound (e.g., bamifylline) to the adenosine A1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in adenosine A1 receptors (e.g., rat brain cortex or a cell line overexpressing the receptor). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled test compound (bamifylline).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 3: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This assay measures the effect of a test compound on intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human airway smooth muscle cells) in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Treat the cells with the test compound (bamifylline) at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.
In Vitro Anti-inflammatory Assay (Mediator Release)
This assay evaluates the ability of a test compound to inhibit the release of inflammatory mediators from sensitized tissues.
Protocol:
-
Tissue Preparation: Sensitize an animal (e.g., guinea pig) to an antigen (e.g., ovalbumin). Isolate and perfuse the lungs in an organ bath.
-
Drug Incubation: Perfuse the lungs with a solution containing the test compound (bamifylline) at various concentrations.
-
Antigen Challenge: Challenge the lungs with the antigen to induce an anaphylactic reaction and the release of inflammatory mediators.
-
Sample Collection: Collect the perfusate at different time points.
-
Mediator Quantification: Measure the concentration of specific inflammatory mediators (e.g., histamine, leukotrienes, prostaglandins) in the perfusate using techniques such as ELISA or mass spectrometry.
-
Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of the test compound and determine the IC50 value.
Conclusion
This compound exerts its therapeutic effects in respiratory diseases through a dual mechanism of action involving selective adenosine A1 receptor antagonism and non-selective phosphodiesterase inhibition. These actions lead to an increase in intracellular cAMP and a blockade of adenosine-mediated bronchoconstriction, resulting in both bronchodilator and anti-inflammatory effects. While quantitative data on its direct molecular interactions are limited in the public domain, its pharmacological activity has been demonstrated in various preclinical and clinical studies. Further research to elucidate the precise binding affinities and inhibitory concentrations for its molecular targets would provide a more complete understanding of its pharmacological profile and could aid in the development of future respiratory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ujconline.net [ujconline.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 20684-06-4 | FB170638 [biosynth.com]
Bamifylline hydrochloride as a selective adenosine A1 receptor antagonist
An In-depth Technical Guide to Bamifylline (B195402) Hydrochloride as a Selective Adenosine (B11128) A1 Receptor Antagonist
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a xanthine (B1682287) derivative drug, structurally related to theophylline (B1681296) and caffeine, used primarily as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Unlike many other xanthines that exhibit non-selective antagonism at adenosine receptors and inhibition of phosphodiesterases, bamifylline has been distinguished in preclinical studies as a potent and highly selective antagonist of the adenosine A1 receptor.[1][2] This selectivity may confer a more favorable side-effect profile, particularly concerning the central nervous system and cardiac stimulation often associated with less selective xanthines.[3][4]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a selective A1 receptor antagonist. It includes a review of available binding data, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic profile, tailored for professionals in pharmacological research and drug development.
Mechanism of Action: Adenosine A1 Receptor Antagonism
Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[5][6] The A1 receptor is ubiquitously expressed and plays significant roles in the central nervous, cardiovascular, and respiratory systems.[6][7]
The Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor primarily couples to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist like adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][7] The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream effects on cellular function. Additionally, the Gβγ subunits released upon G protein activation can modulate other effectors, including phospholipase C (PLC) and certain ion channels.[5][7]
Bamifylline, as a competitive antagonist, binds to the A1 receptor without activating it, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.
References
- 1. Effects of enprofylline on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quantitative prediction of selectivity between the A1 and A2A adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the potency of 8-phenyltheophylline as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphodiesterase Inhibition by Bamifylline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline (B195402) hydrochloride is a methylxanthine derivative primarily utilized as a bronchodilator for the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, principally involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors.[1] This guide provides a comprehensive technical overview of the phosphodiesterase inhibition by bamifylline hydrochloride, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound functions as a non-selective phosphodiesterase inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling pathways.[2] By inhibiting these enzymes, particularly PDE4, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[2]
The elevation of cAMP levels activates a cascade of downstream signaling events, culminating in the relaxation of bronchial smooth muscles. This bronchodilation alleviates the airway obstruction characteristic of asthma and COPD.[2] Furthermore, increased cAMP concentrations have been shown to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from immune cells, which is a key component in the pathophysiology of chronic respiratory diseases.[2]
In addition to its PDE inhibitory action, bamifylline is also recognized as a selective adenosine A1 receptor antagonist.[1][3] This dual mechanism of action contributes to its overall therapeutic profile.
Signaling Pathway of Bamifylline-Mediated Bronchodilation
Caption: Bamifylline inhibits PDE, increasing cAMP levels and leading to bronchodilation.
Quantitative Data
A study by Berti et al. investigated the in vivo effects of bamifylline on bronchoconstriction induced by various agonists in guinea pigs. The results are summarized in the table below.
| Agonist | Bamifylline ED50 (µmol/kg i.v.) | Theophylline ED50 (µmol/kg i.v.) |
| Platelet-Activating Factor (PAF) | 6.5 | - |
| Histamine | 9.5 | Equiactive |
| Acetylcholine | 24.3 | - |
| Leukotriene C4 (LTC4) | 31.6 | - |
| Antigen Challenge | 9.3 | 22.9 |
| Table 1: In vivo potency of bamifylline against agonist-induced bronchoconstriction. Data from Berti et al.[4] |
These findings indicate that bamifylline is a potent antagonist of bronchoconstriction induced by several key mediators of anaphylaxis, and in the case of antigen-induced bronchospasm, it was found to be more potent than theophylline.[4]
Experimental Protocols
Detailed experimental protocols specifically for the assessment of bamifylline's PDE inhibitory activity are not extensively published. However, the following are detailed, standard methodologies for key experiments that can be adapted for the characterization of bamifylline or similar PDE inhibitors.
Phosphodiesterase (PDE) Activity Assay (Generic Protocol)
This protocol describes a common method for measuring the activity of PDE enzymes and the inhibitory potential of a test compound like bamifylline.
Objective: To determine the IC50 value of bamifylline for a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bamifylline in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Dilute the recombinant PDE enzyme to the desired concentration in assay buffer.
-
Prepare the cAMP or cGMP substrate solution in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the serially diluted bamifylline (or vehicle control), and the PDE enzyme solution.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cAMP or cGMP substrate to each well.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to each well to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.
-
Incubate at 30°C for 10 minutes.
-
Add the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of bamifylline.
-
Plot the percentage of inhibition against the logarithm of the bamifylline concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow for PDE Activity Assay
Caption: Workflow for determining the IC50 of a PDE inhibitor.
Intracellular cAMP Accumulation Assay (Generic Protocol)
This protocol outlines a method to measure the effect of bamifylline on intracellular cAMP levels in a cell-based system.
Objective: To quantify the increase in intracellular cAMP in response to bamifylline treatment.
Materials:
-
A suitable cell line (e.g., human airway smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA-based or HTRF-based)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of bamifylline and forskolin in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and add cell lysis buffer to each well.
-
Incubate according to the lysis buffer manufacturer's instructions to ensure complete cell lysis.
-
Perform the cAMP measurement on the cell lysates using a commercial cAMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the concentration of bamifylline to generate a dose-response curve.
-
Logical Relationship of Bamifylline's Dual Mechanism
Caption: Dual mechanism of bamifylline leading to therapeutic effects.
Conclusion
This compound is a clinically effective bronchodilator with a well-established mechanism of action involving non-selective phosphodiesterase inhibition and selective adenosine A1 receptor antagonism. While specific quantitative data on its PDE isoform selectivity is limited in the available literature, its functional efficacy in antagonizing bronchoconstriction is documented. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of bamifylline and other novel PDE inhibitors. A more detailed understanding of its interaction with specific PDE isoforms could further elucidate its therapeutic profile and guide the development of more targeted respiratory therapies.
References
A Technical Guide to the Synthesis and Purification of Bamifylline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative used as a bronchodilator. The document details the chemical reactions, experimental protocols, and analytical methods necessary for the production of this active pharmaceutical ingredient.
Synthesis of Bamifylline Hydrochloride
The primary synthesis of bamifylline, 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline, is achieved through a one-stage process involving the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine in the presence of a dihalogenated alkane and a weak base.[1][2] The resulting bamifylline base is then converted to its hydrochloride salt.
A key advantage of this single-stage process is the avoidance of significant formation of the 7-vinyl-8-benzyltheophylline byproduct, which can occur in multi-stage syntheses.[2]
Chemical Reaction Pathway
The synthesis proceeds as follows:
Caption: Synthesis Pathway of this compound.
Experimental Protocol for Synthesis
This protocol is a composite of methodologies described in the patent literature.[1][2]
Materials:
-
8-benzyltheophylline
-
N-ethylethanolamine
-
1,2-dichloroethane
-
Sodium carbonate (mineral base)
-
Hydrochloric acid
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.
-
Reflux: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of 8-benzyltheophylline.[2]
-
Work-up:
-
Upon completion of the reaction, cool the mixture and treat it with water to dissolve any inorganic salts.
-
Separate the organic phase.
-
Extract the organic phase with hydrochloric acid.
-
Neutralize the resulting acidic aqueous phase with sodium carbonate.
-
Extract the liberated bamifylline base with dichloromethane.
-
-
Conversion to Hydrochloride Salt:
-
Evaporate the dichloromethane to dryness to obtain the bamifylline base.
-
Dissolve the base in methanol.
-
Add hydrochloric acid to the methanolic solution to precipitate this compound.
-
Purification of this compound
The primary method for the purification of this compound is crystallization.[1][2]
Experimental Protocol for Purification
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification Workflow
References
Physicochemical Properties of Bamifylline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Bamifylline (B195402) hydrochloride, a methylxanthine derivative used as a bronchodilator. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).
Core Physicochemical Data
A summary of the key physicochemical properties of Bamifylline hydrochloride is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride[1] |
| CAS Number | 20684-06-4[][3][4] |
| Molecular Formula | C₂₀H₂₈ClN₅O₃[1] |
| Molecular Weight | 421.93 g/mol [1][5] |
| Appearance | White to almost white crystalline powder[6] |
| Property | Value | Source |
| Melting Point | 184 - 188 °C[6] | Experimental |
| Water Solubility | 1.79 mg/mL[1][] | ALOGPS (Calculated) |
| Freely soluble in water[6] | Experimental | |
| Solubility in other solvents | Freely soluble in methanol; Slightly soluble in acetone.[6] | Experimental |
| pKa (Strongest Basic) | 8.7[1][] | ChemAxon (Calculated) |
| pKa (Strongest Acidic) | 15.59[1][] | ChemAxon (Calculated) |
| LogP | 1.71[1][] | ALOGPS (Calculated) |
| 1.1[1][] | ChemAxon (Calculated) |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods applicable to pharmaceutical compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary melting point apparatus, a standard pharmacopeial method.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a constant rate, typically 1-2 °C per minute, close to the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a precise method for ionizable compounds.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The ionic strength of the solution is kept constant with an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection points of the curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water, a measure of lipophilicity, can be determined using the shake-flask method.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated until the partitioning of the compound between the two phases reaches equilibrium.
-
Phase Separation: The n-octanol and aqueous phases are carefully separated after centrifugation.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through two mechanisms: antagonism of A1 adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.
A1 Adenosine Receptor Antagonism
Bamifylline is a selective A1 adenosine receptor antagonist.[7] In the airways, adenosine can cause bronchoconstriction in asthmatic patients. By blocking the A1 receptor, Bamifylline prevents the binding of adenosine and thereby inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Caption: A1 Adenosine Receptor Antagonism by Bamifylline.
Phosphodiesterase (PDE) Inhibition
Bamifylline also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, particularly PDE4, Bamifylline increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes smooth muscle relaxation and bronchodilation.
Caption: Phosphodiesterase (PDE4) Inhibition by Bamifylline.
Additional Physicochemical Considerations
Hygroscopicity
Experimental Workflow for Hygroscopicity Assessment:
Caption: Experimental Workflow for Hygroscopicity Assessment.
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS Number 20684-06-4 [klivon.com]
- 4. This compound | 20684-06-4 [m.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of phosphodiesterase-4 suppresses HMGB1/RAGE signaling pathway and NLRP3 inflammasome activation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bamifylline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structures of Bamifylline Hydrochloride and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of the chemical structures, physicochemical properties, and relevant experimental methodologies for bamifylline (B195402) hydrochloride and theophylline (B1681296). Both compounds belong to the xanthine (B1682287) class of drugs and are primarily utilized as bronchodilators in the management of respiratory diseases.
Core Chemical Structure Analysis
The fundamental difference between bamifylline and theophylline lies in the extensive substitution on the core xanthine scaffold. Bamifylline is a synthetic derivative of theophylline, designed to potentially modify its pharmacological profile.
Theophylline
Theophylline is a naturally occurring methylxanthine alkaloid found in tea and cocoa beans. Its chemical structure is defined as 1,3-dimethylxanthine . The core is a purine (B94841) base, specifically a xanthine ring, with two methyl groups attached at the nitrogen atoms in positions 1 and 3. The hydrogen atom at the N7 position is acidic.
Figure 1: Chemical Structure of Theophylline.
Bamifylline Hydrochloride
Bamifylline is a bisubstituted theophylline derivative. The structure is modified at two key positions:
-
N7-position : The acidic proton is replaced with a bulky, basic side chain: {2-[ethyl(2-hydroxyethyl)amino]ethyl}.
-
C8-position : The hydrogen atom is replaced with a benzyl (B1604629) group.
These substantial modifications result in a molecule with significantly different physicochemical properties compared to its parent, theophylline. It is formulated as a hydrochloride salt to improve aqueous solubility.
Figure 2: Chemical Structure of this compound.
Comparative Physicochemical Data
The structural modifications in bamifylline lead to significant differences in its physicochemical properties compared to theophylline. These are summarized in the table below.
| Property | Theophylline | This compound | Reference(s) |
| Molecular Formula | C₇H₈N₄O₂ | C₂₀H₂₇N₅O₃ · HCl | [1][2] |
| Molecular Weight | 180.16 g/mol | 421.92 g/mol | [1][3] |
| CAS Number | 58-55-9 | 20684-06-4 | [4][5] |
| Appearance | White crystalline powder | White to almost white crystalline powder | [6][7] |
| pKa | 8.6 - 8.81 | Strongest Basic: ~8.7 | [5][6][8] |
| LogP (octanol/water) | -0.02 | 1.1 - 1.71 (for free base) | [5][9] |
| Water Solubility | ~8.3 g/L (Slightly soluble) | Freely soluble in water | [5][7][10] |
| Melting Point | 270–274 °C | ~185–188 °C | [6][7] |
Mechanism of Action: A Shared Pathway
Both theophylline and its derivatives like bamifylline exert their primary therapeutic effects through a dual mechanism involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.
-
Phosphodiesterase (PDE) Inhibition : Both drugs are non-selective PDE inhibitors. By inhibiting these enzymes, they prevent the degradation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in muscle relaxation and bronchodilation.
-
Adenosine Receptor Antagonism : Theophylline and bamifylline are non-selective antagonists of A₁ and A₂ adenosine receptors. In the airways, adenosine can induce bronchoconstriction. By blocking these receptors, the drugs prevent adenosine-mediated effects. Bamifylline is noted to be a selective adenosine A1 receptor antagonist.[5][7]
Figure 3: Shared signaling pathway of xanthine derivatives.
Experimental Protocols
Synthesis Protocols
The Traube synthesis is a classic method for producing purine bases. A common industrial adaptation involves the following key steps:[11]
-
N-methylation : 6-aminouracil (B15529) is reacted with a methylating agent, such as dimethyl sulfate, in an alkaline solution (e.g., NaOH) to produce 6-amino-1,3-dimethyluracil.[12]
-
Nitrosation : The product from step 1 is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acetic acid) to yield 6-amino-5-nitroso-1,3-dimethyluracil.[12]
-
Reduction : The nitroso group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using a Palladium-carbon catalyst), to form 5,6-diamino-1,3-dimethyluracil.[12]
-
Cyclization : The final ring closure is achieved by reacting the diamine product with a one-carbon source, such as formamide (B127407) or triethoxymethane, under heat to yield theophylline.[11][12]
A patented method allows for the single-stage synthesis of bamifylline from a theophylline precursor, which is then converted to its hydrochloride salt.
Figure 4: Workflow for the synthesis of this compound.
-
Reaction Setup : A mixture of 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base (e.g., sodium carbonate) is prepared.
-
Reflux : The reaction mixture is heated under reflux. This single-stage process directly yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline (bamifylline).
-
Conversion to Hydrochloride : The resulting bamifylline free base is dissolved in an alcohol solvent, such as methanol (B129727). Hydrochloric acid is then added to precipitate the hydrochloride salt.
-
Purification : The crude this compound is purified by recrystallization from methanol.
Analytical Quantification Protocol: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the quantification of both theophylline and bamifylline in pharmaceutical dosage forms and biological fluids.[4][8]
Method for this compound Quantification: [4][10]
-
Instrumentation : HPLC system with a quaternary pump and a PDA or UV detector.
-
Column : C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mixture of organic solvents such as methanol and acetonitrile (B52724) (e.g., 70:30 v/v) or methanol and water (e.g., 80:20 v/v).[4][10]
-
Detection : UV detection at a wavelength between 264 nm and 273 nm.[4][10]
-
Sample Preparation : For solid dosage forms, tablets are crushed, dissolved in the mobile phase, sonicated, filtered, and diluted to a known concentration.
-
Quantification : A calibration curve is generated using standard solutions of known concentrations (e.g., 2-10 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.
Pharmacological Assay Protocols
This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
-
Preparation : Cell membranes expressing the human adenosine receptor of interest (e.g., A₁) are prepared and suspended in an appropriate incubation buffer (e.g., 50 mM Tris-HCl).
-
Reaction Mixture : The membrane suspension is incubated with a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the test compound (theophylline or bamifylline).
-
Incubation : The mixture is incubated, typically at room temperature, to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The data is used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding), from which the binding affinity (Ki) can be determined.
This assay measures a compound's ability to inhibit the activity of a specific PDE isoenzyme.
-
Reagents : A recombinant human PDE isoenzyme, its substrate (cAMP or cGMP), and the test compound are prepared in an assay buffer.
-
Pre-incubation : The PDE enzyme is pre-incubated with various concentrations of the test compound (e.g., theophylline) in a microplate well to allow for inhibitor binding.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (cAMP or cGMP) to the wells. The plate is then incubated at 37°C.
-
Reaction Termination : The reaction is stopped, often by adding a non-specific PDE inhibitor like IBMX.
-
Detection : The amount of remaining substrate or the amount of product (AMP or GMP) is quantified. This can be done using various methods, including competitive ELISAs or fluorescence-based assays.
-
Data Analysis : The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. An IC₅₀ value is determined by fitting the results to a dose-response curve.
References
- 1. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]
- 2. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Theophylline | 58-55-9 [chemicalbook.com]
- 7. ujconline.net [ujconline.net]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theophylline anhydrous [chembk.com]
- 11. Bamifylline | C20H27N5O3 | CID 16229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Bamifylline Hydrochloride: A Technical Guide to its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline (B195402) hydrochloride, a methylxanthine derivative, is a therapeutic agent utilized for its bronchodilator and anti-inflammatory properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the pharmacological effects of bamifylline, with a core focus on its modulation of key cell signaling pathways. The primary mechanisms of action—inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors—are explored in detail.[2][3] This document summarizes the available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.
Introduction
Bamifylline hydrochloride is a bisubstituted theophylline (B1681296) derivative that exhibits a distinct pharmacological profile compared to its parent compound, including a more favorable side-effect profile.[2][3] Its clinical efficacy in obstructive airway diseases is attributed to a dual mechanism of action: relaxation of bronchial smooth muscle and suppression of inflammatory responses.[1][2] Understanding the precise molecular interactions and their downstream consequences is crucial for optimizing its therapeutic use and exploring novel applications. This guide synthesizes the current knowledge on bamifylline's engagement with cellular signaling networks.
Core Mechanisms of Action and Key Signaling Pathways
Bamifylline's pharmacological effects are primarily mediated through two distinct signaling pathways:
-
Inhibition of Phosphodiesterase (PDE): Like other methylxanthines, bamifylline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDE enzymes, particularly PDE4, bamifylline prevents the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[1]
-
Antagonism of Adenosine A1 Receptors: Bamifylline is a selective antagonist of the adenosine A1 receptor.[2][3][4] Adenosine, acting on A1 receptors in the airways, can promote bronchoconstriction. By blocking this interaction, bamifylline contributes to its bronchodilatory effect.[1] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for A1 receptors, comparable to the selective antagonist 8-phenyl-theophylline, while showing significantly lower activity at A2A receptors, making it one of the most selective A1 adenosine receptor antagonists tested in that study.[5]
Quantitative Data on Pharmacological Effects
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Species | Ki (µM) | Reference |
| Adenosine A1 | Bamifylline | Human | 1.93 | [2] |
| Adenosine A2A | Bamifylline | Human | 12.9 | [2] |
Table 2: Phosphodiesterase Inhibition
| Enzyme | Ligand | IC50 | Reference |
| PDE4 | Bamifylline | Not Reported | - |
Table 3: In Vitro Anti-Inflammatory Activity
| Mediator Release | Cell/Tissue Type | Stimulus | Bamifylline Concentration (M) | % Inhibition (Relative to Theophylline) | Reference |
| Histamine | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 2.7x more potent | [4] |
| Thromboxane B2 (TXB2) | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 1.6x more potent | [4] |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 1.5x more potent | [4] |
Downstream Effects on Inflammatory Signaling
The cAMP-PKA Pathway and its Anti-Inflammatory Role
The elevation of intracellular cAMP is a central node in the anti-inflammatory effects of bamifylline. Increased cAMP activates PKA, which can interfere with pro-inflammatory signaling cascades. One of the key hypothesized downstream effects is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.
Hypothesized Modulation of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α and various interleukins. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
While direct studies on bamifylline's effect on NF-κB are limited, the known actions of cAMP and other xanthines, such as theophylline, suggest that bamifylline may inhibit NF-κB activation by preserving the IκBα protein.[5][6] This is a critical area for future investigation to fully elucidate bamifylline's anti-inflammatory mechanism.
Potential Crosstalk with MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammatory responses. There is evidence of crosstalk between the cAMP and MAPK signaling pathways. However, direct evidence of bamifylline's effects on p38 or ERK phosphorylation is currently lacking in the scientific literature. The study of these potential interactions represents another important avenue for research.
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
- 1. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: A Technical Overview of its Discovery, Development, and Mechanism of Action
Introduction
Bamifylline hydrochloride is a xanthine (B1682287) derivative developed as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] It was designed to retain the therapeutic benefits of theophylline (B1681296), a widely used methylxanthine, while reducing its associated disadvantages, particularly the stimulating effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, with a focus on its synthesis, mechanism of action, and key experimental findings.
Discovery and Development
Bamifylline, also known as benzetamophylline, emerged from research aimed at modifying the theophylline structure to improve its therapeutic index.[1] The key innovation was the bisubstitution on the theophylline molecule, which was found to reduce its central nervous system side effects.[1] The development process involved extensive preclinical investigations to characterize its pharmacological activity, followed by clinical trials to establish its efficacy and safety in humans. An early clinical study dating back to 1965 investigated its use in chronic bronchitis.[2] Patents for tablet formulations of this compound were granted, for instance, by the European Patent Office in 1989.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a single-stage process. This process involves the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine and 1,2-dichloroethane (B1671644) in the presence of a mineral base, such as sodium carbonate. The resulting 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline is then converted to its hydrochloride salt.[3] This method has been reported to achieve a high yield.[3]
References
A Technical Guide to Bamifylline Hydrochloride: Structural Analogues, Derivatives, and Pharmacological Profile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Bamifylline (B195402) Hydrochloride
Bamifylline hydrochloride is a methylxanthine derivative, structurally related to theophylline (B1681296), used primarily as a bronchodilator for treating respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Marketed under brand names such as Bamifix, it is known for its dual mechanism of action and a potentially more favorable side-effect profile compared to older xanthines like theophylline.[3] Bamifylline is chemically known as 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride.[5] Its unique bisubstitution on the theophylline core contributes to its distinct pharmacological properties.[4]
Core Mechanism of Action
Bamifylline exerts its therapeutic effects through a multi-faceted mechanism, primarily involving the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]
-
Selective Adenosine A1 Receptor Antagonist: Bamifylline is a potent and selective antagonist of the A1 adenosine receptor subtype.[4][6][7][8] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction and inflammation. By blocking these receptors, bamifylline helps relax bronchial smooth muscle and reduce inflammatory responses.[1][9] Studies have shown it to be one of the most selective A1 adenosine receptor antagonists tested.[6]
-
Phosphodiesterase (PDE) Inhibition: Like other xanthines, bamifylline inhibits PDE enzymes, particularly PDE4.[2][3] PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2] Inhibition of PDE4 leads to an accumulation of cAMP within airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][3]
These dual actions provide a potent combination of bronchodilatory and anti-inflammatory effects, which are crucial for managing obstructive airway diseases.[3]
Structural Analogues and Derivatives
The xanthine (B1682287) scaffold offers numerous possibilities for chemical modification, particularly at the N1, N3, N7, and C8 positions.[10] Research into xanthine derivatives aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing side effects. Bamifylline itself is a derivative of theophylline, which is 1,3-dimethylxanthine.
Key structural analogues and classes of derivatives include:
-
Theophylline: The parent compound for many bronchodilators. Its use is often limited by a narrow therapeutic index and side effects like tachycardia and CNS stimulation.[3]
-
Enprofylline: A xanthine derivative that, unlike theophylline, has weak adenosine receptor antagonism, suggesting its effects are primarily through other mechanisms like PDE inhibition.[11]
-
Pentoxifylline: A xanthine derivative used to improve peripheral and cerebral microcirculation.[12]
-
Propentofylline: Another derivative active on microcirculation, noted for being a potent inhibitor of cGMP-stimulatable PDE II.[12]
-
Novel Synthetic Derivatives: Ongoing research focuses on synthesizing novel xanthine derivatives by reacting theophylline, 8-bromotheophylline, or theobromine (B1682246) with various side chains to discover compounds with enhanced bronchodilator activity.[13][14] Modifications at the C8 position, in particular, have been shown to significantly enhance the stability and pharmaceutical properties of xanthines.[10]
Structure-Activity Relationships (SAR)
The pharmacological activity of xanthine derivatives is highly dependent on the nature and position of their substituents.
-
N1 and N3 Positions: Alkyl substitutions at N1 and N3 (typically methyl groups, as in theophylline and bamifylline) are common. Variations in these groups can influence potency and selectivity. For instance, 1,3-dimethylxanthine derivatives often show greater selectivity for A2 receptors compared to 1,3-diallyl, diethyl, or dipropyl derivatives.[15]
-
N7 Position: The large side chain at the N7 position of bamifylline is a key feature distinguishing it from theophylline. This substitution significantly alters its pharmacokinetic profile and may contribute to its reduced side effects.[4]
-
C8 Position: Substitution at the C8 position is critical for modulating adenosine receptor affinity and selectivity. Bulky aromatic or heterocyclic groups at C8 can significantly enhance antagonistic activity.[10] For example, 8-phenyltheophylline (B1204217) is a potent A1 receptor antagonist.[6] The 8-benzyl group in bamifylline contributes to its high A1 receptor activity.
Pharmacological and Quantitative Data
Quantitative data allows for the direct comparison of bamifylline with its analogues.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Half-Life (t½) | Volume of Distribution (Vd) | Peak Plasma Level | Reference |
|---|---|---|---|---|
| Bamifylline | 1.5 - 2.0 hours | 3 to 10 times larger than Theophylline | Achieved more rapidly than Theophylline | [16] |
| Theophylline | > 4.0 hours | Baseline | Slower achievement |[16] |
Table 2: Comparative In Vitro Anti-Anaphylactic Activity (Guinea Pig Lung)
| Compound (at 1x10⁻³ M) | Inhibition of Histamine (B1213489) Release | Inhibition of TXB2 Production | Inhibition of SRS-A Production | Reference |
|---|---|---|---|---|
| Bamifylline | 2.7x more potent than Theophylline | 1.6x more potent than Theophylline | 1.5x more potent than Theophylline | [17] |
| Theophylline | Baseline | Baseline | Baseline |[17] |
Table 3: PDE Inhibitory Activity (IC₅₀) of Select Xanthine Derivatives
| Compound | PDE I (Ca²⁺/CaM-stim) | PDE II (cGMP-stim) | PDE IV (cAMP-specific) | PDE III (cGMP-inhib) | Reference |
|---|---|---|---|---|---|
| Propentofylline | - | 20 µM | Selective vs. PDE III | Modest (~10⁻⁴ M) | [12] |
| Pentoxifylline | Inhibited | > 20 µM | Modest (~10⁻⁴ M) | Modest (~10⁻⁴ M) | [12] |
| Torbafylline | Selective Inhibition | > 20 µM | Modest (~10⁻⁴ M) | Modest (~10⁻⁴ M) | [12] |
Key Experimental Protocols
The following are representative methodologies for the synthesis and evaluation of bamifylline and its analogues.
Synthesis of this compound
This protocol is adapted from a patented single-stage process.[18]
-
Reactant Preparation: A mixture is prepared containing 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base such as sodium carbonate.
-
Reflux: The reaction mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.
-
Conversion to Hydrochloride Salt: The resulting base is treated with hydrochloric acid to form the hydrochloride salt (this compound).
-
Purification: The crude product is purified by crystallization from methanol.
-
Yield: The process reports an industrial yield of 81-91%. The final product is a crystalline solid with a melting point of approximately 185-186°C.[18]
In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Ring)
This protocol is a standard method for assessing bronchodilator effects, as described for novel xanthine derivatives.[13]
-
Tissue Preparation: Guinea pigs are sacrificed, and the tracheas are excised. The trachea is cut into rings, approximately 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of 60-90 minutes.
-
Contraction: The tracheal rings are pre-contracted by adding a contractile agent, such as histamine (e.g., 10⁻⁵ M), to the organ bath.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., bamifylline or an analogue) are added to the bath.
-
Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. Dose-response curves are generated, and parameters such as EC₅₀ (the concentration causing 50% of the maximal relaxation) are calculated.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ujconline.net [ujconline.net]
- 5. allmpus.com [allmpus.com]
- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bamifylline - Wikipedia [en.wikipedia.org]
- 9. Bamiphylline improves exercise-induced myocardial ischemia through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]
In Vitro Characterization of Bamifylline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Bamifylline hydrochloride, summarizing key pharmacological data and detailing the experimental protocols used to elucidate its mechanism of action. The information presented is intended to support further research and development of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism of action:
-
Selective Adenosine (B11128) A1 Receptor Antagonism : It acts as a selective antagonist at the adenosine A1 receptor.[1][2][3]
-
Non-selective Phosphodiesterase (PDE) Inhibition : It also functions as a non-selective inhibitor of phosphodiesterase enzymes.[1]
The antagonism of adenosine A1 receptors and inhibition of PDEs lead to a cascade of downstream effects, including smooth muscle relaxation in the airways and modulation of inflammatory mediator release.
Quantitative In Vitro Data
The following tables summarize the available quantitative data for the in vitro activity of this compound.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Test System | Radioligand | Kᵢ (µM) | Reference |
| Human Adenosine A1 | Stably expressed in cells | Not Specified | 1.93 | [4] |
| Human Adenosine A2A | Stably expressed in cells | Not Specified | 12.9 | [4] |
| Human Adenosine A2B | Not Specified | Not Specified | >100 | [4] |
| Human Adenosine A3 | Not Specified | Not Specified | >100 | [4] |
Table 2: Inhibition of Inflammatory Mediator Release
| Mediator | Test System | Inducer | Bamifylline Concentration (M) | % Inhibition (relative to Theophylline) | Reference |
| Histamine (B1213489) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 270% | [5] |
| Thromboxane B2 (TXB2) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 160% | [5] |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 150% | [5] |
Note: A study indicated that the therapeutic plasma concentration of bamifylline is 500 times lower than that needed to inhibit human phosphodiesterase (PDE) enzymes II, III, IV, and V, suggesting that significant PDE inhibition may occur at concentrations higher than those typically achieved in vivo.[4] Specific IC₅₀ values for PDE inhibition by this compound were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are described below.
Adenosine A1 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general method for determining the binding affinity of a test compound to the adenosine A1 receptor using a radioligand displacement assay.
Objective: To determine the inhibitor constant (Kᵢ) of this compound for the adenosine A1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine A1 receptor.
-
[³H]Cyclohexyladenosine ([³H]CHA) or other suitable radioligand for the A1 receptor.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1 receptor ligand like theophylline).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1 receptor in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]CHA), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE isoforms.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
[³H]cAMP or [³H]cGMP as a substrate.
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside product.
-
Quantification: Elute the radiolabeled nucleoside and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Inhibition of Mediator Release from Perfused Guinea Pig Lungs
This ex vivo protocol is used to evaluate the effect of a compound on the antigen-induced release of inflammatory mediators from sensitized lung tissue.[5]
Objective: To quantify the inhibitory effect of this compound on the release of histamine, TXB2, and SRS-A from immunologically challenged guinea pig lungs.
Materials:
-
Actively sensitized guinea pigs (e.g., to ovalbumin).
-
Krebs-Henseleit solution.
-
Antigen (e.g., ovalbumin).
-
This compound.
-
Perfusion apparatus for isolated lungs.
-
Analytical methods for histamine (e.g., fluorometric assay), TXB2, and SRS-A (e.g., radioimmunoassay or LC-MS).
Procedure:
-
Lung Preparation: Anesthetize a sensitized guinea pig and cannulate the trachea and pulmonary artery. Isolate the lungs and place them in a perfusion apparatus.
-
Perfusion: Perfuse the lungs with Krebs-Henseleit solution at a constant flow rate and maintain ventilation.
-
Drug Administration: Introduce this compound at various concentrations into the perfusion medium and allow it to equilibrate with the lung tissue.
-
Antigen Challenge: Introduce the antigen into the perfusion medium to induce an anaphylactic reaction and the release of mediators.
-
Sample Collection: Collect the lung effluent at specific time points before and after the antigen challenge.
-
Mediator Quantification: Analyze the collected effluent samples for the concentrations of histamine, TXB2, and SRS-A using appropriate analytical techniques.
-
Data Analysis: Compare the amount of mediator released in the presence of this compound to the amount released in control experiments without the drug. Calculate the percentage of inhibition for each concentration of this compound.
cAMP Accumulation Assay
This cell-based functional assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the effect of this compound on cAMP levels, particularly in the context of adenosine A1 receptor antagonism.
Materials:
-
A suitable cell line expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
An adenosine A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add the A1 receptor agonist (to inhibit adenylyl cyclase) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. As an A1 receptor antagonist, Bamifylline is expected to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels in a dose-dependent manner.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
Methodological & Application
Application Note & Protocol: Determination of Bamifylline Hydrochloride in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative that acts as a selective adenosine (B11128) A1 receptor antagonist and is utilized as a bronchodilator for the treatment of asthma.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of bamifylline hydrochloride in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology described herein is based on established principles of bioanalytical method development and validation.
2. Principle
The method involves the isolation of this compound from human plasma, followed by chromatographic separation on a C18 or C8 reverse-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by UV spectrophotometry at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the plasma sample to that of a known concentration from a calibration curve.
3. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Caffeine or a structural analog)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile (B52724)
-
HPLC grade Water
-
Ammonium Acetate
-
Formic Acid or Triethylamine (for pH adjustment)
-
Human plasma (drug-free)
-
0.45 µm membrane filters
4. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following tables summarize typical instrument parameters and chromatographic conditions compiled from various validated methods for bamifylline analysis.[1][2]
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Agilent 1260 series or equivalent |
| Pump | Quaternary or Isocratic Pump |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | Eclipse XDB C18 (4.6 x 250 mm, 5 µm) or equivalent C8 column |
| Data Acquisition | Chromatography software (e.g., ChemStation) |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol:Acetonitrile (70:30, v/v) or Methanol:Water (80:20, v/v) or Methanol:0.05M Ammonium Acetate (67:33, v/v) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection Wavelength | 263 nm, 264 nm, or 273 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30 °C |
| Run Time | Approximately 5-10 minutes |
5. Experimental Protocols
5.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from approximately 2 µg/mL to 60 µg/mL.[1][2]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., caffeine) at a concentration of 1 mg/mL in methanol.
-
Working IS Solution: Dilute the IS stock solution with the mobile phase to obtain a working concentration (e.g., 10 µg/mL).
5.2. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[3][4]
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 1.5 mL of cold acetonitrile (a 3:1 ratio of precipitant to plasma is common).[3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
5.3. HPLC Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis according to the chromatographic conditions specified in Table 2.
-
Record the chromatogram and integrate the peak areas for bamifylline and the internal standard.
6. Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 2-60 µg/mL).[1][2] |
| Accuracy (% Recovery) | Within 98-102% for spiked samples at three different concentration levels (e.g., 80%, 100%, 120%).[1] |
| Precision (% RSD) | Intra-day and inter-day precision with a Relative Standard Deviation (%RSD) of ≤ 2%.[1] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 x (σ/S). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 x (σ/S). |
| Specificity | No interference from endogenous plasma components or other potential contaminants at the retention time of bamifylline and the internal standard. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH). |
7. Data Presentation
The results of the analysis should be presented in a clear and organized manner. The following tables provide templates for summarizing the quantitative data obtained during method validation.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| Level 1 | |||
| Level 2 | |||
| Level 3 | |||
| Level 4 | |||
| Level 5 | |||
| r² | - | - |
Table 5: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | |||
| Mid QC | |||
| High QC |
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol for sample preparation using protein precipitation is efficient and suitable for routine analysis. Proper validation of the method is essential to ensure the generation of accurate and reproducible data for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of bamifylline.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
HPTLC Method for the Quantification of Bamifylline Hydrochloride: Application Notes and Protocols
This document provides a comprehensive guide for the quantitative determination of Bamifylline hydrochloride using a validated High-Performance Thin-Layer Chromatography (HPTLC) method. This method is applicable for the analysis of this compound in bulk drug and pharmaceutical dosage forms.
Introduction
This compound is a xanthine (B1682287) derivative that acts as a bronchodilator and is used in the management of asthma and other respiratory ailments. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other analytical techniques like HPLC for the quantification of active pharmaceutical ingredients. This application note details a validated HPTLC method for the determination of this compound.
Principle
The method is based on the separation of this compound on a high-performance thin-layer chromatographic plate (silica gel 60F 254) using a specific mobile phase. The quantification is achieved by densitometric analysis of the separated spot at a specific wavelength. The intensity of the reflected light from the spot is proportional to the concentration of the analyte.
Experimental Protocol
Materials and Reagents
-
Standard: this compound reference standard
-
Solvents: Methanol (B129727) (AR grade), Toluene (AR grade)
-
Stationary Phase: Pre-coated Silica (B1680970) Gel 60F 254 HPTLC plates (20 cm x 10 cm)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner
-
Data integration software
-
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare working standard solutions in the concentration range of 100-600 ng/spot by appropriate dilutions with methanol.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | HPTLC pre-coated silica gel 60F 254 aluminum plates |
| Mobile Phase | Methanol: Toluene (2.5:7.5, v/v) |
| Chamber Saturation Time | 20 minutes |
| Development Distance | 80 mm |
| Application Volume | 1 µL |
| Application Mode | Band |
| Band Width | 6 mm |
| Detection Wavelength | 277 nm |
| Scanning Mode | Densitometric, Reflectance-Absorbance |
Procedure
-
Sample Application: Apply the working standard solutions as 6 mm bands onto the HPTLC plate using the automated sample applicator.
-
Chromatographic Development: Place the HPTLC plate in the twin-trough chamber previously saturated with the mobile phase for 20 minutes. Allow the mobile phase to ascend up to 80 mm.
-
Drying: After development, remove the plate from the chamber and dry it in an oven at 60°C for 5 minutes.
-
Densitometric Analysis: Scan the dried plate at 277 nm using the TLC scanner in reflectance-absorbance mode.
-
Calibration Curve: Plot a graph of peak area against the corresponding concentration of this compound to obtain the calibration curve.
Quantitative Data Summary
The quantitative performance of the HPTLC method for this compound is summarized in the following table.
| Parameter | Result |
| Rf Value | 0.51 ± 0.01[1][2] |
| Linearity Range | 100 - 600 ng/spot[1][2] |
| Correlation Coefficient (r²) | 0.9995[1][2] |
| Limit of Detection (LOD) | 7.65 ng/spot[1][2] |
| Limit of Quantification (LOQ) | 23.19 ng/spot[1][2] |
Method Validation
The developed HPTLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for precision, recovery, repeatability, and robustness.[1][2] The validation data demonstrated that the method is precise, accurate, reproducible, and selective for the analysis of this compound.[1]
Diagrams
References
Application of Bamifylline Hydrochloride in Preclinical Animal Models of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Preclinical research using animal models is crucial for the development of novel therapeutics. Bamifylline (B195402) hydrochloride, a methylxanthine derivative, is a bronchodilator with anti-inflammatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP results in smooth muscle relaxation in the airways and suppression of inflammatory cell activity. Additionally, bamifylline acts as a selective adenosine A1 receptor antagonist.[1] While clinical studies have demonstrated its efficacy in treating COPD in humans, detailed preclinical data from animal models are not extensively published in publicly accessible literature.
This document outlines hypothetical yet representative protocols and application notes for investigating the therapeutic potential of bamifylline hydrochloride in established animal models of COPD. These protocols are based on common methodologies used for evaluating anti-inflammatory and bronchodilator agents in COPD research.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for this compound in the context of COPD involves the modulation of intracellular signaling cascades that govern inflammation and airway smooth muscle tone.
Experimental Protocols
Standard animal models of COPD are induced by exposure to cigarette smoke (CS), intratracheal instillation of lipopolysaccharide (LPS), or elastase. These models mimic key features of human COPD, including airway inflammation, emphysema, and mucus hypersecretion.
Cigarette Smoke-Induced COPD Model in Rats
This model is considered highly relevant as cigarette smoking is the primary cause of COPD in humans.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
COPD Induction: Exposure to whole-body cigarette smoke (e.g., 10 cigarettes, twice daily, 5 days/week) for 4 weeks in a designated inhalation chamber.
-
Grouping:
-
Control Group: Sham exposure (air).
-
COPD Model Group: CS exposure + vehicle.
-
Bamifylline Treatment Groups: CS exposure + this compound (e.g., 10, 30, 100 mg/kg, administered orally).
-
-
Treatment: Daily administration of this compound or vehicle for the subsequent 4 weeks, concurrent with continued CS exposure.
-
Endpoint Analysis:
-
Pulmonary Function Tests (PFTs): Measurement of forced expiratory volume in 1 second (FEV1), forced vital capacity (FVC), and FEV1/FVC ratio using a small animal plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine total and differential cell counts (neutrophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) using ELISA.
-
Histopathology: Lung tissue collection for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammatory cell infiltration and mean linear intercept (MLI) to quantify emphysema. Periodic acid-Schiff (PAS) staining to evaluate mucus production.
-
Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation Model in Mice
This model is useful for rapidly screening the anti-inflammatory effects of a compound.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Inflammation Induction: Intratracheal or intranasal administration of LPS (e.g., 1 mg/kg).
-
Grouping:
-
Control Group: Saline administration.
-
LPS Model Group: LPS administration + vehicle.
-
Bamifylline Treatment Groups: LPS administration + this compound (e.g., 10, 30, 100 mg/kg, administered orally 1 hour prior to LPS challenge).
-
-
Endpoint Analysis (24 hours post-LPS):
-
BALF Analysis: Assessment of total and differential leukocyte counts and cytokine levels (TNF-α, IL-6).
-
Lung Myeloperoxidase (MPO) Activity: Measurement of MPO activity in lung homogenates as an indicator of neutrophil infiltration.
-
Histopathology: H&E staining of lung sections to visualize inflammatory cell influx.
-
Data Presentation (Hypothetical Data)
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of CS-Induced COPD Rats (Hypothetical Data)
| Group | Total Cells (x10⁵/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁵/mL) |
| Control | 1.2 ± 0.3 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| COPD Model | 5.8 ± 0.9 | 8.2 ± 1.5 | 4.9 ± 0.7 |
| Bamifylline (10 mg/kg) | 4.5 ± 0.7 | 6.1 ± 1.1 | 3.8 ± 0.6 |
| Bamifylline (30 mg/kg) | 3.1 ± 0.5 | 3.9 ± 0.8 | 2.5 ± 0.4** |
| Bamifylline (100 mg/kg) | 2.0 ± 0.4 | 1.8 ± 0.5 | 1.5 ± 0.3*** |
| *Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. COPD Model group. |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Lung Homogenate of LPS-Treated Mice (Hypothetical Data)
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | MPO Activity (U/g tissue) |
| Control | 50 ± 12 | 35 ± 8 | 0.5 ± 0.1 |
| LPS Model | 450 ± 55 | 380 ± 42 | 4.2 ± 0.6 |
| Bamifylline (10 mg/kg) | 320 ± 40 | 280 ± 35 | 3.1 ± 0.5 |
| Bamifylline (30 mg/kg) | 210 ± 31 | 190 ± 28 | 2.0 ± 0.4** |
| Bamifylline (100 mg/kg) | 100 ± 18 | 95 ± 15 | 1.1 ± 0.2*** |
| Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS Model group. |
Conclusion
The protocols described provide a framework for the preclinical evaluation of this compound in established animal models of COPD. The primary endpoints focus on the hallmark features of the disease, including airway inflammation, mucus hypersecretion, and structural changes characteristic of emphysema. The hypothetical data tables illustrate how the efficacy of bamifylline can be quantitatively assessed. Rigorous preclinical studies following these or similar protocols are essential to further elucidate the therapeutic potential of this compound for the treatment of COPD.
References
Application Notes: Bamifylline Hydrochloride for In Vitro Studies of Bronchospasm
Introduction
Bamifylline (B195402) hydrochloride is a methylxanthine derivative with bronchodilator and anti-inflammatory properties, making it a compound of interest in the study of respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Unlike theophylline, a related xanthine, bamifylline exhibits a distinct pharmacological profile, including a reduced incidence of central nervous system stimulation.[3][4] These notes provide a comprehensive overview of its application in in vitro models of bronchospasm, designed for researchers, scientists, and drug development professionals.
Mechanism of Action
Bamifylline hydrochloride exerts its effects through a dual mechanism of action:
-
Phosphodiesterase (PDE) Inhibition : It primarily inhibits PDE4, an enzyme responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, bamifylline increases intracellular cAMP levels in airway smooth muscle cells. Elevated cAMP activates protein kinase A (PKA), which leads to the phosphorylation of proteins that promote smooth muscle relaxation and thus, bronchodilation.[1][2] Increased cAMP also has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from immune cells.[1][2]
-
Adenosine A1 Receptor Antagonism : Bamifylline is a selective antagonist of the adenosine A1 receptor.[5][6][7][8] Adenosine can induce bronchoconstriction in asthmatic subjects, and by blocking the A1 receptor, bamifylline prevents this effect.[9] This selectivity contributes to its pharmacological profile and differentiates it from other xanthines.[8]
Caption: Mechanism of action for this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize quantitative data from preclinical studies, illustrating the potency of this compound in various in vitro and related models.
Table 1: Inhibition of Mediator Release from Sensitized Guinea-Pig Lungs
This data reflects the ability of bamifylline to inhibit the release of key bronchoconstrictor and inflammatory mediators from immunologically challenged lung tissue.
| Concentration | Histamine (B1213489) Release Inhibition (%) | TXB2 Release Inhibition (%) | SRS-A (LTD4-like) Release Inhibition (%) |
| 1 x 10⁻⁵ M | Data not specified | Data not specified | Data not specified |
| 1 x 10⁻⁴ M | Data not specified | Data not specified | Data not specified |
| 1 x 10⁻³ M | Significant reduction reported | Significant reduction reported | Significant reduction reported |
| Comparative Potency | 2.7x > Theophylline | 1.6x > Theophylline | 1.5x > Theophylline |
Source: Data derived from a study on actively sensitized guinea-pig lungs perfused in vitro.[10] The study demonstrated dose-dependent inhibition.
Table 2: Antagonistic Activity Against Induced Bronchoconstriction (In Vivo Model)
This data, from an in vivo model, provides ED₅₀ values that are indicative of the compound's potency against various bronchoconstrictive agents and are useful for designing dose-response experiments in vitro.
| Agonist | Bamifylline ED₅₀ (μmol/kg i.v.) | Comparative Potency vs. Theophylline |
| Platelet-Activating Factor (PAF) | 6.5 | ~2x more potent |
| Histamine | 9.5 | Equiactive |
| Acetylcholine | 24.3 | ~2x more potent |
| Leukotriene C4 (LTC4) | 31.6 | ~2x more potent |
| Antigen Challenge | 9.3 | >2x more potent |
Source: Data from a study in anesthetized guinea pigs measuring resistance to lung inflation.[11]
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on bronchospasm in an in vitro setting using an isolated organ bath.
Protocol 1: Isolated Tracheal Ring Preparation
This protocol is a standard method for assessing the direct effects of pharmacological agents on airway smooth muscle contractility.
Objective: To evaluate the relaxant effect of this compound on pre-contracted isolated guinea pig tracheal rings.
Materials:
-
Guinea Pig
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound (stock solution prepared in distilled water or saline)
-
Bronchoconstrictor agent (e.g., Methacholine, Histamine, Acetylcholine)[11][12]
-
Isolated Organ Bath System with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Isolation: Humanely euthanize a guinea pig. Immediately excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit buffer.
-
Preparation: Carefully remove adhering connective tissue. Cut the trachea into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber (10-20 mL) containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen gas. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g. Replace the buffer every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check tissue viability. Wash the tissue and allow it to return to baseline.
-
Induction of Bronchospasm: Add a submaximal concentration of a bronchoconstrictor agonist (e.g., 1 μM Methacholine) to the bath to induce a stable, sustained contraction.[12]
-
Application of Bamifylline: Once the contraction plateaus, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Allow the tissue to respond to each concentration until a stable relaxation is observed.
-
Data Analysis: Record the relaxant responses as a percentage of the pre-contraction induced by the agonist. Plot a concentration-response curve and calculate the EC₅₀ (the concentration of bamifylline causing 50% of the maximal relaxation).
Caption: Experimental workflow for isolated tracheal ring assay.
Protocol 2: Perfused Lung Model for Mediator Release
This ex vivo model allows for the study of drug effects on a whole organ system, particularly on the immunological release of mediators.
Objective: To quantify the inhibitory effect of this compound on the antigen-induced release of histamine and other mediators from sensitized guinea pig lungs.
Materials:
-
Ovalbumin-sensitized Guinea Pig
-
Perfusion system (e.g., Langendorff apparatus adapted for lung)
-
Krebs-Henseleit Buffer
-
This compound
-
Ovalbumin (antigen)
-
Assay kits for histamine, thromboxane (B8750289) B2 (TXB2), and leukotrienes (SRS-A).
Procedure:
-
Sensitization: Sensitize guinea pigs with ovalbumin according to established protocols.
-
Lung Isolation: After an appropriate sensitization period, humanely euthanize the animal, cannulate the pulmonary artery and trachea, and isolate the lungs.
-
Perfusion Setup: Mount the lungs in a perfusion chamber. Perfuse via the pulmonary artery with Krebs-Henseleit buffer at 37°C, gassed with carbogen. The perfusate is allowed to flow out from the left atrium.
-
Equilibration: Allow the preparation to stabilize for 20-30 minutes.
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired final concentration (e.g., 10⁻⁵ M, 10⁻⁴ M, or 10⁻³ M) and perfuse for 10-15 minutes.[10]
-
Antigen Challenge: Introduce the ovalbumin antigen into the perfusion buffer to trigger an anaphylactic reaction and mediator release.
-
Sample Collection: Collect the lung effluent (perfusate) in timed fractions before and after the antigen challenge.
-
Mediator Analysis: Analyze the collected samples for the concentration of histamine, TXB2, and SRS-A using appropriate bioassays or immunoassays (e.g., ELISA).
-
Data Analysis: Calculate the total amount of each mediator released. Determine the percentage of inhibition caused by bamifylline by comparing the results to a control group (antigen challenge without bamifylline).
Caption: Logical relationship of Bamifylline's dual action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ujconline.net [ujconline.net]
- 4. chiesipakistan.com [chiesipakistan.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bamifylline - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pharmacological data on the bronchospasmolytic activity of bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of bambuterol and terbutaline on isolated rat's tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bamifylline Hydrochloride in Asthma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative with a unique pharmacological profile that has shown promise in the management of asthma and other obstructive airway diseases. Unlike theophylline, a widely used xanthine, bamifylline exhibits a dual mechanism of action as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1] This dual activity contributes to its bronchodilatory and anti-inflammatory effects, with a potentially improved side-effect profile compared to other methylxanthines. These application notes provide a comprehensive overview of the use of bamifylline hydrochloride in asthma research, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols.
Mechanism of Action
This compound's therapeutic effects in asthma stem from two primary mechanisms:
-
Selective Adenosine A1 Receptor Antagonism: Adenosine, upon binding to A1 receptors on airway smooth muscle, can potentiate bronchoconstriction. By selectively blocking these receptors, bamifylline helps to prevent this effect, contributing to bronchodilation.[2] Its selectivity for the A1 receptor subtype is noteworthy.[2]
-
Non-selective Phosphodiesterase (PDE) Inhibition: Bamifylline inhibits various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels can suppress the release of pro-inflammatory mediators.[1]
The interplay of these two mechanisms is visualized in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Guinea Pig Models
| Agonist | Bamifylline ED₅₀ (μmol/kg i.v.) | Theophylline ED₅₀ (μmol/kg i.v.) | Reference |
| Platelet-Activating Factor (PAF) | 6.5 | - | [3] |
| Histamine (B1213489) | 9.5 | Equiactive | [3] |
| Acetylcholine (B1216132) | 24.3 | - | [3] |
| Leukotriene C4 (LTC4) | 31.6 | - | [3] |
| Ovalbumin (in sensitized animals) | 9.3 | 22.9 | [3] |
Table 2: In Vitro Inhibition of Inflammatory Mediator Release from Sensitized Guinea Pig Lungs
| Mediator | Bamifylline (10⁻³ M) Inhibition | Theophylline (10⁻³ M) Inhibition | Relative Potency (Bamifylline vs. Theophylline) | Reference |
| Histamine | Data not specified | Data not specified | 2.7x more potent | [4] |
| Thromboxane B2 (TXB2) | Data not specified | Data not specified | 1.6x more potent | [4] |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Data not specified | Data not specified | 1.5x more potent | [4] |
Experimental Protocols
Below are detailed protocols for key experiments relevant to the study of this compound in asthma research.
Protocol 1: Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs in a relevant preclinical model of allergic airway inflammation and hyperresponsiveness.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
This compound
-
Vehicle (e.g., distilled water)
-
Positive control (e.g., Dexamethasone)
-
Acetylcholine hydrochloride
-
Saline solution (0.9% NaCl)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
Treatment:
-
From day 18 to day 29, administer this compound, vehicle, or a positive control (e.g., dexamethasone (B1670325) 2.5 mg/kg) orally once daily.[4]
-
-
Allergen Challenge:
-
On days 18, 21, 24, and 29, 2.5 hours after drug administration, place the conscious animals in a whole-body plethysmograph and expose them to an aerosol of 0.5% OVA in saline for 10 minutes.[4]
-
-
Assessment of Airway Hyperresponsiveness:
-
On the same days as the allergen challenge, 2 hours after the OVA exposure, measure baseline lung function parameters (tidal volume and respiration rate).
-
Subsequently, challenge the animals with an aerosol of 0.25% acetylcholine for 30 seconds and record the changes in lung function.[4]
-
-
Sample Collection and Analysis (Day 30):
-
Euthanize the animals.
-
Collect blood for total and differential leukocyte counts and serum for cytokine analysis (e.g., TNF-α, IL-4, IL-5) using ELISA.[4]
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for total and differential cell counts.
-
Collect lung tissue for histamine content analysis and histopathological examination (e.g., H&E staining for inflammatory cell infiltration).[4]
-
Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay
This assay determines the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified recombinant human PDE isoenzymes (e.g., PDE4)
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom nucleotidase
-
[³H]-cAMP (radiolabeled tracer)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle), and the purified PDE enzyme.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
-
Reaction Initiation: Add a solution containing both unlabeled cAMP and a tracer amount of [³H]-cAMP to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Conversion to Adenosine: Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.
-
Separation: Use anion-exchange chromatography to separate the charged [³H]-cAMP and [³H]-AMP from the uncharged [³H]-adenosine.
-
Quantification: Measure the radioactivity of the [³H]-adenosine fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: Adenosine A1 Receptor Binding Assay
This assay is used to determine the affinity and selectivity of this compound for the adenosine A1 receptor.
Materials:
-
Rat brain cortex membranes (source of A1 receptors)
-
This compound
-
[³H]-DPCPX (a selective A1 receptor antagonist radioligand)
-
Non-specific binding control (e.g., a high concentration of a non-labeled A1 antagonist like DPCPX)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rat brain membranes, [³H]-DPCPX, and varying concentrations of this compound (or vehicle for total binding, or a non-specific control for non-specific binding).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ or Ki value.
Effect on Inflammatory Cytokines
While the anti-inflammatory properties of bamifylline are attributed to its PDE inhibitory activity, which can broadly suppress inflammatory cell function, there is currently a lack of specific published data on the direct effects of this compound on the production of key Th2 cytokines in asthma, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[5][6][7] Research in this area is warranted to further elucidate its anti-inflammatory mechanism in the context of allergic asthma. The protocols described above, particularly the in vivo guinea pig model, provide a framework for investigating these effects.
Conclusion
This compound presents a compelling profile for asthma research due to its dual mechanism of action and favorable preclinical efficacy and safety data compared to theophylline. The provided protocols offer a starting point for researchers to investigate its bronchodilatory and anti-inflammatory properties further. Future research should focus on elucidating its precise effects on the cytokine network, particularly Th2-mediated inflammation, to fully understand its therapeutic potential in asthma.
References
- 1. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. New anti-asthma therapies: suppression of the effect of interleukin (IL)-4 and IL-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, efficacy, and safety profile of bamifylline (B195402) hydrochloride. The included protocols are intended to serve as a guide for designing and conducting non-clinical studies to evaluate the pharmacological properties of this compound.
Mechanism of Action
Bamifylline hydrochloride is a methylxanthine derivative that exhibits both bronchodilator and anti-inflammatory properties.[1][2] Its primary mechanisms of action are:
-
Selective Adenosine (B11128) A1 Receptor Antagonism: Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[1] Adenosine can cause bronchoconstriction in asthmatic individuals, and by blocking this receptor, bamifylline helps to relax the airways.
-
Phosphodiesterase (PDE) Inhibition: Bamifylline inhibits phosphodiesterase enzymes, particularly PDE4.[2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells. Elevated cAMP activates protein kinase A, which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] The increase in cAMP also has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from inflammatory cells.[2]
Data Presentation
Table 1: Preclinical Efficacy of this compound in Guinea Pig Models of Bronchoconstriction
| Agonist (Bronchoconstrictor) | Bamifylline ED₅₀ (μmol/kg i.v.) | Theophylline ED₅₀ (μmol/kg i.v.) | Reference |
| Platelet-Activating Factor (PAF) | 6.5 | - | [3] |
| Histamine (B1213489) | 9.5 | Equiactive | [3] |
| Antigen (in sensitized animals) | 9.3 | 22.9 | [3] |
| Acetylcholine | 24.3 | - | [3] |
| Leukotriene C4 (LTC4) | 31.6 | - | [3] |
ED₅₀: The dose that produces 50% of the maximal inhibitory effect. i.v.: Intravenous administration.
Table 2: In Vitro Anti-Allergic Activity of this compound
| Mediator Release Inhibited | Bamifylline Concentration | Potency vs. Theophylline | Animal Model | Reference |
| Histamine | 1 x 10⁻³ M | 2.7 times more potent | Actively sensitized guinea-pig lungs | [4] |
| Thromboxane B2 (TXB2) | 1 x 10⁻³ M | 1.6 times more potent | Actively sensitized guinea-pig lungs | [4] |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 1 x 10⁻³ M | 1.5 times more potent | Actively sensitized guinea-pig lungs | [4] |
Table 3: Preclinical Toxicology Profile of this compound (Illustrative)
Note: Specific preclinical toxicology data for this compound is limited in the public domain. The following table is an illustrative example based on general guidelines for preclinical studies.
| Study Type | Species | Route of Administration | Dosage Range | Key Findings |
| Acute Oral Toxicity | Rat | Oral | Up to 2000 mg/kg (limit test) | To be determined (TBD). General observations for mortality, clinical signs, and gross pathology. |
| Repeat-Dose Toxicity (28-day) | Rat | Oral | TBD (e.g., Low, Mid, High doses) | TBD. Evaluation of clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. |
| Repeat-Dose Toxicity (28-day) | Dog | Oral | TBD (e.g., Low, Mid, High doses) | TBD. Similar endpoints as the rodent study. |
Table 4: Preclinical Safety Pharmacology Assessment of this compound (Illustrative)
| System | Study Type | Species | Route of Administration | Dosage Range | Key Parameters Assessed |
| Central Nervous System (CNS) | Irwin Test / Functional Observational Battery (FOB) | Mouse/Rat | Oral/Intravenous | TBD | Behavioral changes, effects on motor activity, coordination, and reflexes. |
| Cardiovascular System | Anesthetized Dog Model | Dog | Intravenous | TBD | Blood pressure, heart rate, electrocardiogram (ECG) parameters (e.g., QT interval). |
| Respiratory System | Whole-Body Plethysmography | Rat | Oral/Intravenous | TBD | Respiratory rate, tidal volume, minute volume. |
Table 5: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
Note: Detailed preclinical pharmacokinetic data in animal models are not widely published. The following provides a template for data to be collected.
| Parameter | Rat | Dog |
| Absorption | ||
| Bioavailability (%) | TBD | TBD |
| Tₘₐₓ (h) | TBD | TBD |
| Cₘₐₓ (µg/mL) | TBD | TBD |
| Distribution | ||
| Vd (L/kg) | TBD | TBD |
| Protein Binding (%) | TBD | TBD |
| Metabolism | ||
| Major Metabolites | TBD | TBD |
| Excretion | ||
| Clearance (mL/min/kg) | TBD | TBD |
| t₁/₂ (h) | TBD | TBD |
| Major Route of Excretion | TBD | TBD |
Experimental Protocols
Efficacy Study: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the protective effect of this compound against bronchoconstriction induced by histamine.
Materials:
-
Male guinea pigs (300-400 g)
-
This compound
-
Histamine dihydrochloride
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Saline solution
-
Mechanical ventilator
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the guinea pigs.
-
Perform a tracheotomy and connect the animal to a mechanical ventilator.
-
Monitor and record changes in lung inflation pressure as an index of bronchoconstriction.
-
Administer this compound intravenously at various doses (e.g., 3, 10, 30, 100 μmol/kg) or vehicle control.
-
After a set period (e.g., 5 minutes), induce bronchoconstriction by intravenous administration of histamine (e.g., 0.05 μmol/kg).
-
Record the peak increase in lung inflation pressure.
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of bamifylline.
-
Determine the ED₅₀ value.
Acute Oral Toxicity Study in Rats (OECD 420 Guideline)
Objective: To determine the acute oral toxicity of this compound.
Materials:
-
Young adult nulliparous, non-pregnant female rats (8-12 weeks old)
-
This compound
-
Vehicle (e.g., water, corn oil)
-
Oral gavage needles
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound at a limit dose of 2000 mg/kg.
-
Observe the animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights on days 1, 3, 8, and 14.
-
At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
Safety Pharmacology: Cardiovascular Assessment in Anesthetized Dogs
Objective: To evaluate the potential effects of this compound on cardiovascular parameters.
Materials:
-
Beagle dogs
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Intravenous catheters
-
ECG recording system
-
Blood pressure monitoring system
Procedure:
-
Anesthetize the dogs and maintain a stable level of anesthesia.
-
Place intravenous catheters for drug administration and blood sampling.
-
Surgically implant transducers to measure arterial blood pressure and left ventricular pressure.
-
Record baseline cardiovascular parameters, including heart rate, blood pressure (systolic, diastolic, mean), and ECG.
-
Administer this compound intravenously at escalating doses.
-
Continuously monitor and record cardiovascular parameters during and after each dose administration.
-
Analyze the data for any significant changes from baseline.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous and oral dose.
Materials:
-
Male Wistar rats (with jugular vein cannulas)
-
This compound
-
Vehicle (for oral and i.v. administration)
-
Blood collection tubes (containing anticoagulant)
-
Analytical method for quantifying bamifylline in plasma (e.g., LC-MS/MS)
Procedure:
-
Divide the rats into two groups: intravenous (i.v.) and oral (p.o.) administration.
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound (e.g., 5 mg/kg i.v. and 10 mg/kg p.o.).
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of bamifylline.
-
Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. New pharmacological data on the bronchospasmolytic activity of bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: Applications and Protocols in Allergic Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bamifylline (B195402) hydrochloride, a methylxanthine derivative, presents a compelling case for investigation in the context of allergic asthma. Distinguished from its predecessor, theophylline (B1681296), by a bisubstitution, bamifylline hydrochloride exhibits a dual mechanism of action that addresses both the bronchoconstriction and inflammatory aspects central to allergic asthma pathophysiology. Its primary modes of action are the inhibition of phosphodiesterase type 4 (PDE4) and the antagonism of the adenosine (B11128) A1 receptor.
The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within airway smooth muscle cells. This elevation in cAMP triggers a cascade that results in the relaxation of these muscles, leading to bronchodilation and relief from airway obstruction. Beyond its bronchodilatory effects, the increased cAMP also confers anti-inflammatory properties by modulating the release of inflammatory mediators.
As a selective adenosine A1 receptor antagonist, this compound further contributes to bronchodilation by blocking adenosine-induced bronchoconstriction. This dual functionality suggests that bamifylline may offer a broader therapeutic window compared to agents with a single mechanism of action.
Preclinical and clinical studies have demonstrated the efficacy of this compound in mitigating allergic asthma responses. In vitro studies on sensitized guinea pig lungs have shown its ability to reduce the immunological release of key inflammatory mediators such as histamine (B1213489), thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A). Furthermore, clinical trials in patients with allergic asthma have indicated that bamifylline possesses protective and curative effects against allergen-induced bronchospasm, comparable to theophylline, but with a potentially more favorable side-effect profile.
These characteristics make this compound a valuable tool for researchers investigating novel therapeutic strategies for allergic asthma. Its multifaceted mechanism of action provides a platform for studying the interplay between bronchodilation and anti-inflammatory pathways.
Data Presentation
Table 1: Comparative Effects of Bamifylline and Theophylline on Allergen-Induced Bronchospasm
This table summarizes the protective effects of intravenously administered bamifylline and theophylline on the liminal allergen dose (LAD) required to double airway resistance (Rap) in patients with allergic asthma.
| Treatment | Time Point | Mean LAD (% of Control Value ± SD) |
| Bamifylline | 30 minutes | 920 ± 950 |
| 60 minutes | 830 ± 1000 | |
| Theophylline | 30 minutes | 750 ± 980 |
| 60 minutes | 700 ± 970 |
Data extracted from a double-blind, cross-over study in patients with allergic asthma to house dust. There was no significant difference between the two treatments.
Table 2: Curative Effects of Bamifylline and Theophylline on Allergen-Induced Bronchospasm
This table shows the reduction in airway resistance (Rap) after allergen provocation, followed by the administration of either bamifylline or theophylline.
| Treatment | Time Point | Reduction in Rap (% ± SD) |
| Bamifylline | 30 minutes | 35 ± 17 |
| 60 minutes | 38 ± 25 | |
| Theophylline | 30 minutes | 48 ± 13 |
| 60 minutes | 48 ± 14 |
Data from the same study as Table 1. The differences in Rap reduction between bamifylline and theophylline were not statistically significant.
Table 3: Effect of Bamifylline on Immunological Release of Inflammatory Mediators from Guinea Pig Lungs
This table presents the dose-dependent reduction in the release of histamine, TXB2, and SRS-A from actively sensitized guinea pig lungs following an immunological challenge.
| Mediator | Bamifylline Concentration (M) | % Inhibition (Compared to Control) |
| Histamine | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | Significantly more potent than theophylline | |
| TXB2 | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | 1.6 times more potent than theophylline | |
| SRS-A | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | 1.5 times more potent than theophylline |
Data derived from in vitro studies on actively sensitized guinea-pig lungs perfused in vitro. The study indicated that bamifylline was 2.7 times more potent than theophylline in reducing histamine release at the highest concentration.
Experimental Protocols
Protocol 1: Evaluation of Protective and Curative Effects on Allergen-Induced Bronchospasm in Humans
Objective: To assess the efficacy of this compound in preventing and reversing bronchospasm induced by a known allergen in human subjects with allergic asthma.
Methodology: Barometric Body Plethysmography
Materials:
-
Barometric body plethysmograph
-
Nebulizer for allergen delivery
-
Standardized house dust allergen solution
-
This compound for intravenous injection
-
Theophylline for intravenous injection (for comparative studies)
-
Saline solution (placebo)
-
Emergency resuscitation equipment
Procedure:
Part A: Assessment of Protective Effects
-
Baseline Measurement: Determine the basal liminal allergen dose (LAD) for each patient. This is the dose of allergen that causes a doubling of airway resistance (Rap), as measured by body plethysmography.
-
Drug Administration: Administer a slow intravenous injection of either this compound, theophylline, or placebo in a double-blind, cross-over design.
-
Post-treatment Allergen Challenge: At 30 and 60 minutes post-injection, re-challenge the patient with increasing doses of the allergen to determine the new LAD required to double Rap.
-
Data Analysis: Calculate the percentage increase in LAD compared to the baseline value for each treatment group.
Part B: Assessment of Curative Effects
-
Allergen Provocation: Administer the predetermined basal LAD of the house dust allergen to induce bronchospasm.
-
Rap Measurement: Immediately after the allergen challenge, measure the increased airway resistance (Rap).
-
Drug Administration: Administer a slow intravenous injection of either this compound or theophylline.
-
Post-treatment Rap Measurement: Measure the changes in Rap at 30 and 60 minutes following the drug administration.
-
Data Analysis: Calculate the percentage reduction in Rap from the post-allergen challenge value for each treatment.
Protocol 2: In Vitro Assessment of Anti-Inflammatory Effects on Isolated Perfused Guinea Pig Lungs
Objective: To determine the effect of this compound on the immunological release of inflammatory mediators from sensitized lung tissue.
Methodology: Isolated Perfused Lung System
Materials:
-
Actively sensitized guinea pigs (e.g., sensitized to ovalbumin)
-
Isolated lung perfusion apparatus
-
Krebs-Henseleit buffer
-
Ovalbumin (allergen for challenge)
-
This compound solutions (e.g., 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, 1 x 10⁻³ M)
-
Theophylline solutions (for comparative studies)
-
Enzyme-linked immunosorbent assay (ELISA) kits for histamine, TXB2, and leukotrienes (for SRS-A)
-
Perfusate collection tubes
Procedure:
-
Sensitization: Actively sensitize guinea pigs to a specific allergen like ovalbumin according to established protocols.
-
Lung Isolation and Perfusion: Euthanize a sensitized guinea pig and carefully dissect the lungs. Cannulate the pulmonary artery and trachea and mount the lungs in the perfusion apparatus. Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.
-
Stabilization: Allow the lung preparation to stabilize for a period (e.g., 20-30 minutes) while monitoring baseline parameters.
-
Drug Pre-treatment: Introduce this compound or theophylline at the desired concentrations into the perfusate for a set period before the allergen challenge.
-
Immunological Challenge: Introduce the allergen (ovalbumin) into the perfusate to trigger an anaphylactic reaction.
-
Perfusate Collection: Collect the lung effluent (perfusate) at specific time intervals before and after the allergen challenge.
-
Mediator Analysis: Quantify the concentrations of histamine, TXB2, and SRS-A (as LTD4-like material) in the collected perfusate samples using specific ELISA assays.
-
Data Analysis: Calculate the percentage inhibition of mediator release in the drug-treated groups compared to the control group (allergen challenge without drug treatment).
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Caption: In vitro experimental workflow.
Application Notes and Protocols: Pharmacokinetic Modeling of Bamifylline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative used as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike other xanthines like theophylline, bamifylline exhibits a dual mechanism of action, acting as both a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1] This unique pharmacological profile contributes to its therapeutic effects, which include bronchodilation and anti-inflammatory properties.[2][3] Understanding the pharmacokinetic properties of bamifylline is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
These application notes provide a comprehensive overview of the pharmacokinetic modeling of bamifylline hydrochloride, including its mechanism of action, key pharmacokinetic parameters, and detailed protocols for its quantification in biological matrices.
Mechanism of Action
This compound exerts its therapeutic effects through two primary signaling pathways:
-
Adenosine A1 Receptor Antagonism: Bamifylline selectively blocks A1 adenosine receptors, which are involved in bronchoconstriction. By antagonizing these receptors, bamifylline promotes the relaxation of bronchial smooth muscles, leading to improved airflow.[4]
-
Phosphodiesterase (PDE) Inhibition: Bamifylline also acts as a non-selective inhibitor of phosphodiesterase enzymes.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate a cascade of events that result in the relaxation of airway smooth muscles, further contributing to its bronchodilator effect.[2][3] The increase in cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Pharmacokinetic Properties
This compound is rapidly absorbed after oral administration and possesses a large volume of distribution.[5] It is metabolized in the liver, and its metabolites are excreted primarily through the kidneys.[1]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [5] |
| Distribution | ||
| Volume of Distribution (Vd) | 3 - 10 times larger than Theophylline | [1] |
| Metabolism | ||
| Primary Site | Liver | [1] |
| Metabolites | Several closely related compounds, sulpho- and glucurono-conjugates | [1] |
| Elimination | ||
| Half-life (t1/2) | 1.5 - 2.0 hours | [1] |
| Final Elimination Half-life | 17.5 hours | [5] |
| Route of Excretion | Primarily renal | [1] |
Note: The discrepancy in the reported half-life values may be due to different study designs or the measurement of parent drug versus metabolites.
Experimental Protocols for Quantification
Accurate quantification of bamifylline in biological samples is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed methods.
Protocol 1: Quantification of Bamifylline in Plasma using RP-HPLC
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of bamifylline in plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Centrifuge
-
Vortex mixer
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Column: Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/minute
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Sample Preparation:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of bamifylline in the unknown samples by interpolating their peak areas from the calibration curve.
Below is a workflow diagram for the RP-HPLC protocol.
Protocol 2: Quantification of Bamifylline using HPTLC
This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of bamifylline.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (AR grade)
-
Toluene (AR grade)
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates
-
HPTLC applicator
-
HPTLC scanner (densitometer)
-
Developing chamber
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates
-
Mobile Phase: Methanol:Toluene (2.5:7.5 v/v)
-
Application Volume: 10 µL
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Air-dried plates.
-
Detection: Densitometric scanning at 277 nm.
3. Sample Preparation:
-
Extract bamifylline from the biological matrix using a suitable solvent extraction method (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a known volume of methanol.
4. Calibration and Quantification:
-
Apply different volumes of the standard bamifylline solution to the HPTLC plate to obtain a range of concentrations.
-
Apply the prepared sample solutions to the same plate.
-
Develop the plate as described in the chromatographic conditions.
-
After development, scan the plate using a densitometer at 277 nm.
-
Prepare a calibration curve by plotting the peak area against the amount of bamifylline applied.
-
Determine the amount of bamifylline in the samples from the calibration curve.
Below is a workflow diagram for the HPTLC protocol.
Conclusion
The provided application notes and protocols offer a framework for the pharmacokinetic modeling of this compound. The dual mechanism of action, involving both adenosine receptor antagonism and phosphodiesterase inhibition, highlights its unique pharmacological profile. The detailed pharmacokinetic parameters and analytical methods are essential for researchers and drug development professionals to conduct further studies, optimize dosing strategies, and ensure the safe and effective use of this important bronchodilator. Adherence to validated analytical protocols is critical for obtaining reliable and reproducible data in pharmacokinetic research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bamiphylline improves exercise-induced myocardial ischemia through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Bamifylline Hydrochloride Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of bamifylline (B195402) hydrochloride. The information is presented in a question-and-answer format to directly assist with experimental issues.
Section 1: Understanding Bamifylline and its Hydrochloride Salt
The primary challenge in formulating bamifylline often stems from a misunderstanding of the solubility characteristics of the free base versus its hydrochloride salt. While bamifylline hydrochloride is often qualitatively described as water-soluble, its solubility can be influenced by pH. The free base, bamifylline, is predicted to be poorly soluble in water. This distinction is critical for successful formulation development.
Physicochemical Properties
A clear understanding of the physicochemical properties of bamifylline and its hydrochloride salt is the first step in troubleshooting formulation issues.
| Property | Bamifylline (Free Base) | This compound | Source |
| Molecular Formula | C₂₀H₂₇N₅O₃ | C₂₀H₂₈ClN₅O₃ | [1] |
| Molecular Weight | 385.46 g/mol | 421.92 g/mol | [1] |
| pKa (Strongest Basic) | 8.7 | 8.7 | [2] |
| Predicted Water Solubility | Likely poor | 1.79 mg/mL | [2] |
| Qualitative Water Solubility | Not specified | Freely soluble in water and methanol (B129727) | [3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during the experimental process.
FAQ 1: Solubility and Dissolution Issues
Question: I'm having trouble dissolving this compound in water. The literature says it's soluble, but I'm observing incomplete dissolution. What could be the issue?
Answer: This is a common point of confusion. Here’s a troubleshooting guide:
-
Confirm the Salt Form: Ensure you are using this compound, not the bamifylline free base. The free base is expected to have low water solubility.
-
pH of the Medium: Bamifylline is a weak base with a pKa of 8.7[2]. In neutral or alkaline media (pH > pKa), the hydrochloride salt can convert to the less soluble free base, leading to precipitation or incomplete dissolution.
-
Troubleshooting Step: Measure the pH of your dissolution medium. If it is neutral or alkaline, consider using a buffer in the acidic pH range (e.g., pH 4.5) to maintain the ionized, more soluble form of the drug.
-
-
Common Ion Effect: If your formulation includes other chloride salts, it could slightly decrease the solubility of this compound due to the common ion effect. This is usually a minor effect but can be a contributing factor.
-
Temperature: Ensure the dissolution medium is at the specified temperature, as solubility is temperature-dependent. Standard dissolution studies are typically conducted at 37°C ± 0.5°C.
Question: What is the best solvent for preparing a stock solution of this compound for analytical testing?
Answer: Based on available literature, the following solvents are suitable for preparing stock solutions:
-
Water: Several studies report using triple distilled or HPLC-grade water to prepare stock solutions of this compound[4]. This is a good starting point for aqueous-based analytical methods.
-
Methanol: Methanol is also reported as a solvent in which this compound is freely soluble[3].
-
Methanol/Water or Acetonitrile (B52724)/Water Mixtures: For reverse-phase HPLC methods, mixtures of methanol and water or acetonitrile and water are commonly used as the mobile phase and for sample preparation[4][5].
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
FAQ 2: Formulation and Excipient Compatibility
Question: I am developing a tablet formulation of this compound and am unsure about excipient compatibility. Are there any known issues?
Answer: While specific drug-excipient compatibility studies for this compound are not widely published, general guidance for xanthine (B1682287) derivatives and weakly basic drugs can be applied.
-
pH-Modifying Excipients: Avoid alkaline excipients that could raise the micro-environmental pH within the dosage form, potentially causing the conversion of the hydrochloride salt to the less soluble free base upon dissolution.
-
Commonly Used Excipients: Standard excipients used in tablet formulations are generally expected to be compatible. However, it is crucial to conduct your own compatibility studies.
-
Forced Degradation Studies: Forced degradation studies on this compound have shown it to be relatively stable under acidic, thermal, UV, and moist conditions[6]. This suggests good stability during manufacturing processes like wet granulation and drying.
Recommended Excipient Compatibility Study Protocol:
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 ratio).
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the stressed samples at regular intervals using a stability-indicating HPLC method. Look for the appearance of new degradation peaks or a significant decrease in the peak area of the parent drug.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to detect potential physical interactions (e.g., melting point depression).
Logical Relationship for Excipient Selection
Caption: Logical workflow for selecting compatible excipients for this compound formulation.
FAQ 3: Dissolution Method Development
Question: What are the recommended starting conditions for developing a dissolution method for this compound tablets?
Answer: For a weakly basic drug like this compound, it is important to test the dissolution in media of different pH values, as recommended by regulatory guidelines.
Recommended Dissolution Test Conditions (based on ICH guidelines):
| Parameter | Recommended Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets. |
| Paddle Speed | 50 or 75 rpm | Standard speeds to avoid coning. |
| Temperature | 37 ± 0.5 °C | Simulates body temperature. |
| Dissolution Media | 900 mL of:- 0.1 N HCl (pH 1.2)- Acetate (B1210297) buffer (pH 4.5)- Phosphate (B84403) buffer (pH 6.8) | To assess dissolution across the physiological pH range of the GI tract. |
| Sampling Times | 10, 15, 20, 30, 45, 60 minutes | To generate a dissolution profile. |
| Analytical Method | UV-Vis Spectrophotometry or HPLC | To quantify the amount of dissolved drug. |
Troubleshooting Dissolution Failures:
-
Low Dissolution in pH 6.8 Buffer: This is a common issue for weakly basic drugs. If the dissolution is slow or incomplete at this pH, it is likely due to the conversion of the drug to its poorly soluble free base. This may indicate a need for formulation optimization to maintain a favorable micro-environmental pH.
-
High Variability: High variability between vessels can be due to several factors:
-
Coning: A mound of undissolved powder at the bottom of the vessel. This can be mitigated by increasing the paddle speed or using a different apparatus.
-
Tablet Integrity: Issues with tablet hardness or disintegration.
-
Excipient Effects: Some excipients may form gels that impede dissolution.
-
Section 3: Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol is designed to experimentally determine the aqueous solubility of bamifylline (free base or hydrochloride salt) at different pH values.
Materials:
-
This compound or bamifylline free base
-
Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)
-
Shake-flask apparatus or orbital shaker with temperature control
-
Calibrated pH meter
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC or UV-Vis spectrophotometric method for quantification
Procedure:
-
Add an excess amount of the bamifylline compound to separate flasks, each containing a known volume of one of the buffer solutions. The excess solid should be visible.
-
Seal the flasks and place them in a shaker bath set to 37°C.
-
Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each flask.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solids.
-
Dilute the filtrate as necessary with the appropriate mobile phase or buffer.
-
Quantify the concentration of the dissolved drug using a validated analytical method.
-
Measure the pH of the remaining supernatant in each flask to confirm the final pH.
Protocol 2: Standard Dissolution Test for Tablets
This protocol outlines a standard procedure for dissolution testing of this compound tablets.
Materials and Equipment:
-
USP-compliant dissolution apparatus (Apparatus 2 - Paddle)
-
Dissolution media (0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
This compound tablets
-
Validated analytical method (HPLC or UV-Vis)
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Carefully drop one tablet into each vessel.
-
Start the timer and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, 60 minutes).
-
Immediately filter each sample through a 0.45 µm filter.
-
Analyze the samples to determine the concentration of dissolved this compound.
-
Calculate the percentage of the labeled amount of drug dissolved at each time point.
This technical support center provides a foundational guide for researchers working with this compound. For further specific issues, detailed characterization of your active pharmaceutical ingredient and formulation is always recommended.
References
Technical Support Center: Analysis of Bamifylline Hydrochloride by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for Bamifylline hydrochloride analysis.
Troubleshooting Guide
Encountering issues during your HPLC analysis of this compound? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing. | 1. Adjust mobile phase pH: Use a buffer to control the pH. A study suggests using a mobile phase of methanol-water with 0.5% triethylamine (B128534) and adjusting the pH to 7 with ortho-phosphoric acid for better peak symmetry.[1] |
| 2. Column overload: Injecting too concentrated a sample can lead to peak distortion. | 2. Dilute the sample: Ensure the concentration is within the linear range of the method (e.g., 2-10 µg/mL or 10-150 µg/mL have been reported).[1][2][3] | |
| 3. Active sites on the column: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. | 3. Use an end-capped column or a different column chemistry: An Inertsil ODS-3V column or an Eclipse XDB C18 column have been used successfully.[1][2] Consider using a column with low silanol activity.[4] | |
| Inconsistent Retention Times | 1. Mobile phase composition drift: The ratio of organic solvent to aqueous phase may change over time due to evaporation. | 1. Prepare fresh mobile phase daily: Ensure the mobile phase is well-mixed and degassed. |
| 2. Fluctuation in column temperature: Temperature variations can affect retention time. | 2. Use a column oven: Maintain a constant column temperature for reproducible results. | |
| 3. Pump issues: Inconsistent flow rate from the HPLC pump. | 3. Check pump performance: Ensure the pump is delivering a stable flow rate. Check for leaks and perform necessary maintenance. | |
| Low Signal Intensity/Sensitivity | 1. Suboptimal detection wavelength: The chosen wavelength may not be the absorbance maximum for this compound. | 1. Optimize detection wavelength: The reported absorbance maxima for this compound are around 263 nm, 264 nm, and 277 nm.[1][2][5] Scan the UV spectrum of your standard to determine the optimal wavelength. |
| 2. Low sample concentration: The amount of analyte injected is too low. | 2. Increase sample concentration: Ensure the concentration is appropriate for the detector's sensitivity. The limit of detection (LOD) has been reported to be as low as 0.34 µg/mL.[1][3] | |
| High Backpressure | 1. Blockage in the system: Frit blockage in the column or tubing. | 1. Filter samples and mobile phase: Use a 0.45 µm filter for the mobile phase and sample solutions to remove particulates.[5] |
| 2. Column contamination: Accumulation of particulate matter or strongly retained compounds on the column. | 2. Wash the column: Follow the column manufacturer's instructions for washing and regeneration. | |
| 3. Mobile phase viscosity: A highly viscous mobile phase can lead to high pressure. | 3. Adjust mobile phase composition: Consider using a less viscous organic modifier if chromatographically acceptable. |
Experimental Protocols
Below is a detailed methodology for a validated RP-HPLC method for the analysis of this compound.
Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).[2][5]
-
Tablet Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 50 mL of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm nylon filter.[5] Further dilute to a suitable concentration for analysis.
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm)[2][5] | Inertsil ODS-3V (4.6 mm i.d. x 150 mm, 5 µm)[1] | C8 (4.6 mm i.d. x 100 mm, 5 µm)[6] |
| Mobile Phase | Methanol (B129727): Acetonitrile (B52724) (70:30 v/v)[2] | Methanol: Water (containing 0.5% triethylamine, pH 7 with OPA) (60:40 v/v)[1] | Methanol: Water (80:20 v/v)[6] |
| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[1] | 0.8 mL/min[6] |
| Detection Wavelength | 264 nm[2] | 277 nm[1] | 273 nm[6] |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Column Temperature | Ambient | Not Specified | Not Specified |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for this compound analysis?
A1: The most commonly reported stationary phase for the analysis of this compound is a C18 (octadecylsilyl) column.[1][2][5] C8 columns have also been successfully used.[6]
Q2: How do I choose the organic modifier for the mobile phase?
A2: Both methanol and acetonitrile are suitable organic modifiers for the analysis of this compound.[2][5] The choice and ratio will affect the retention time and selectivity. A simple mobile phase of methanol and acetonitrile (e.g., 70:30 v/v) has been shown to be effective.[2] Another approach involves using a mixture of methanol and water.[1][6]
Q3: Is it necessary to use a buffer in the mobile phase?
A3: While some methods use a simple mixture of organic solvents, incorporating a buffer to control the pH can significantly improve peak shape.[2][5][6] For example, a mobile phase containing triethylamine adjusted to pH 7 with ortho-phosphoric acid has been used to achieve better peak symmetry.[1]
Q4: What are the typical validation parameters I should assess for my HPLC method?
A4: According to ICH Q2(R1) guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][6] Robustness of the method should also be evaluated by making small, deliberate changes to method parameters like mobile phase composition and flow rate.[5]
Q5: What is a typical retention time for this compound?
A5: The retention time will vary depending on the specific chromatographic conditions. Reported retention times are in the range of 2.9 to 3.5 minutes.[5]
Workflow for HPLC Mobile Phase Optimization
Caption: Workflow for optimizing the HPLC mobile phase for this compound analysis.
References
Troubleshooting peak tailing in Bamifylline hydrochloride chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Bamifylline hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing in the chromatography of this compound, a basic compound, is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1][2][3] These interactions are more pronounced at mid-range pH levels.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[3]
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, causing peak distortion, including tailing.[4][5]
-
Column Degradation or Contamination: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[4] Blockages at the column inlet frit can also cause tailing.[6]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-bore tubing, and loose fittings, can increase dead volume and contribute to peak tailing.[3][7]
Q2: How can I reduce peak tailing by modifying the mobile phase?
Optimizing the mobile phase is a critical step in mitigating peak tailing for basic compounds like this compound.
-
Adjusting pH: Lowering the mobile phase pH to around 3.0 or below helps to protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[7][8]
-
Using Buffers: Incorporating a buffer (e.g., phosphate (B84403) or acetate) in the mobile phase helps to maintain a consistent pH and can mask silanol interactions.[5][7] For LC-UV applications, increasing the buffer concentration from 10 mM to 25 mM at a neutral pH can also reduce tailing by increasing the ionic strength.[7]
-
Adding Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase can help to block the active silanol sites and improve peak symmetry.[9]
Q3: What type of HPLC column is recommended for the analysis of this compound to avoid peak tailing?
The choice of column is crucial for achieving symmetrical peaks.
-
End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically deactivated.[1][7] This significantly reduces the potential for secondary interactions with basic analytes.
-
Base-Deactivated Columns: Modern columns are often specifically designed for the analysis of basic compounds and are referred to as "base-deactivated."[7]
-
Column Chemistry: Consider using stationary phases other than C18 if tailing persists. Polar-embedded or polar-endcapped phases can offer better peak shapes for polar and ionizable compounds.[4]
Q4: My this compound peak is still tailing after optimizing the mobile phase and using an appropriate column. What else can I check?
If peak tailing continues, consider the following instrumental and sample-related factors:
-
Sample Concentration and Injection Volume: To check for mass overload, try diluting your sample and re-injecting.[5][7] If the peak shape improves, you may need to adjust your sample concentration or injection volume.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.
-
System Dead Volume: Minimize extra-column volume by using shorter, narrower internal diameter tubing (e.g., 0.005") and ensuring all fittings are secure.[3][7]
-
Guard Column: A contaminated or obstructed guard cartridge can cause peak tailing. Try replacing it.[10]
-
Column Contamination/Blockage: If all peaks in your chromatogram are tailing, it could indicate a blockage on the column inlet frit.[6] Try backflushing the column or, if necessary, replacing it.
Experimental Protocols
Below are examples of experimental conditions that have been used for the analysis of this compound.
Method 1: RP-HPLC with Methanol and Acetonitrile
-
Column: C18
-
Mobile Phase: Methanol: Acetonitrile (90:10 v/v)[11]
-
Flow Rate: 1 mL/minute[11]
-
Detection: UV at 263 nm[11]
-
Retention Time: Approximately 2.913 minutes[11]
Method 2: Stability-Indicating RP-HPLC
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)[12]
-
Mobile Phase: Methanol:Water (containing 0.5% triethylamine, pH adjusted to 7 with OPA) (60:40 v/v)[12]
-
Flow Rate: 1.5 mL/min[12]
-
Detection: UV at 277 nm[12]
Data Presentation
The following tables summarize key quantitative data from published methods for this compound analysis.
Table 1: System Suitability Parameters
| Parameter | Method 1[11] | Acceptance Criteria |
| Tailing Factor | 1.112 | NMT 1.5 |
| Theoretical Plates | 12,215 | NLT 3000 |
| Retention Time (min) | 2.913 | - |
Table 2: Method Validation Parameters
| Parameter | Method 1[11][13] | Method 2[12] |
| Linearity Range (µg/mL) | 2-10 | 10-150 |
| Correlation Coefficient (r²) | 0.9996 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.4825 | 0.34 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.4621 | 1.04 |
| Recovery (%) | 99.6 - 99.8 | - |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bamifylline Hydrochloride Stability-Indicating Assay: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting a stability-indicating assay for Bamifylline hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1][2] It is crucial during drug development to understand how the drug substance's quality changes over time under the influence of various environmental factors such as light, heat, and humidity. This helps in determining the intrinsic stability of the molecule, establishing degradation pathways, and supporting the suitability of the proposed analytical procedures.[1][2]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation, or stress testing, is essential to demonstrate the specificity of the stability-indicating method.[1][2] Typical stress conditions for this compound include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature. This compound has been shown to be particularly susceptible to degradation under alkaline conditions.[2][3]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 100°C).
-
Photolytic Degradation: Exposing the drug substance to UV light.[2]
-
Moisture Degradation: Exposing the drug substance to high humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).[2]
Q3: What type of analytical technique is most suitable for a stability-indicating assay of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for this compound.[1][4][5] This is due to its high resolution, sensitivity, and specificity in separating the parent drug from its potential degradation products.
Q4: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?
According to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Experimental Protocols & Data
Recommended HPLC Method Parameters
Several RP-HPLC methods have been successfully developed for the stability-indicating assay of this compound. Below is a summary of typical chromatographic conditions. Researchers should optimize these conditions for their specific instrumentation and requirements.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eclipse XDB C18 (4.6 x 250 mm, 5 µm)[4] | Inertsil ODS-3V (4.6 x 150 mm, 5 µm)[2] | C8 (4.6 x 100 mm, 5 µm)[7] |
| Mobile Phase | Methanol (B129727): Acetonitrile (70:30 v/v)[4] | Methanol: Water (0.5% Triethylamine, pH 7 with OPA) (60:40 v/v)[2] | Methanol: Water (80:20 v/v)[7] |
| Flow Rate | 1.0 mL/min[4] | 1.5 mL/min[2] | 0.8 mL/min[7] |
| Detection Wavelength | 264 nm[4] | 277 nm[2] | 273 nm[7] |
| Retention Time | ~2.9 min[5][6] | ~5.0 min[2] | Not specified |
Forced Degradation Experimental Protocol
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 100 µg/mL.[7]
-
Acid Degradation: Mix 5 mL of the stock solution with 1 mL of 1 M HCl. Heat the solution in a water bath at 60°C for one hour. After cooling to room temperature, neutralize the solution with 1 mL of 1 M NaOH and dilute to a final concentration of 50 µg/mL with methanol.[7]
-
Alkali Degradation: Mix a portion of the stock solution with 0.1 M NaOH and heat. One study noted significant degradation under these conditions, with a degradation product appearing at a retention time of approximately 2.1 minutes.[2][3] Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. A degradation product was also observed at a retention time of about 2.1 minutes under these conditions.[2][3]
-
Thermal Degradation: Heat the solid drug powder at 100°C for 48 hours.[2] Prepare a solution of the heat-treated powder for analysis.
-
Photolytic Degradation: Expose the solid drug powder to UV light for 72 hours.[2] Prepare a solution of the exposed powder for analysis.
-
Moist Degradation: Expose the solid drug powder to 40°C and 75% relative humidity for 48 hours.[2] Prepare a solution of the exposed powder for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.
Summary of Forced Degradation Results
The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Observation | % Recovery (approx.) |
| Acid Hydrolysis | 0.1 M HCl | Insignificant degradation.[2][3] | >95% |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation with the appearance of a degradation product at ~2.1 min.[2][3] | 86.10%[2] |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation with the appearance of a degradation product at ~2.1 min.[2][3] | 85.97%[2] |
| Thermal Degradation | 100°C for 48h | Insignificant degradation.[2] | >95% |
| Photolytic Degradation | UV light for 72h | Insignificant degradation.[2] | >95% |
| Moisture Degradation | 40°C / 75% RH for 48h | Insignificant degradation.[2] | >95% |
Troubleshooting Guide
Q5: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. Here are the likely causes and solutions:
-
Secondary Interactions: Basic compounds like this compound can interact with acidic residual silanol (B1196071) groups on the silica-based column packing, leading to tailing.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups. Alternatively, add a competing base, such as 0.1% triethylamine, to the mobile phase to block the active sites.[8]
-
-
Column Overload: Injecting too much sample onto the column can cause peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Column Degradation or Contamination: The column's performance can deteriorate over time, or the inlet frit can become partially blocked.
-
Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column. Using a guard column can help extend the life of your analytical column.[9]
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[8]
-
Q6: I am not getting good resolution between the this compound peak and a degradation product. What should I do?
Poor resolution can compromise the accuracy of your quantitation. Here are some steps to improve it:
-
Optimize Mobile Phase Composition: Small changes in the organic-to-aqueous ratio of your mobile phase can significantly impact resolution. Try systematically varying the percentage of the organic solvent.
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of this compound and its degradants, which can improve resolution.
-
Reduce the Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a More Efficient Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer length will provide higher efficiency and better resolving power.
Q7: My retention times are shifting from one injection to the next. What could be the problem?
Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase Preparation: If the mobile phase is prepared fresh daily, ensure the composition is consistent. If the mobile phase is a mixture of solvents, ensure they are well-mixed and degassed.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and functioning correctly.
Visualizations
Caption: Experimental workflow for this compound SIAM development.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Forced Degradation Studies of Bamifylline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for conducting forced degradation studies on Bamifylline hydrochloride. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are conducted to identify the potential degradation products of this compound under more severe conditions than those used in accelerated stability testing.[1] The primary objectives are to elucidate the intrinsic stability of the drug molecule, establish its degradation pathways, and develop a stability-indicating analytical method that can separate the drug from its degradation products.[1] This is a critical requirement of regulatory bodies like the ICH.[2]
Q2: What are the typical stress conditions applied to this compound?
A2: this compound is typically subjected to a range of stress conditions including acid hydrolysis, alkaline hydrolysis, oxidative degradation, thermal stress, and photolytic stress to assess its stability.[3][4]
Q3: Which analytical method is most suitable for analyzing the stressed samples of this compound?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[5] This method should be capable of separating the intact this compound from all potential degradation products, ensuring that the assay is specific and accurate.[6] The method must be validated according to ICH Q2(R1) guidelines.[7]
Q4: How much degradation should I aim for during the study?
A4: While specific guidelines vary, a target degradation of 20-80% is often suggested to ensure that the analytical method is challenged and potential degradants are formed at detectable levels.[8] However, some studies on this compound have reported insignificant degradation under certain conditions.[9] If significant degradation is not observed, the stress conditions may need to be intensified.
Q5: What initial drug concentration is recommended for these studies?
A5: It is generally recommended to start forced degradation studies with a drug concentration of about 1 mg/mL.[1] This concentration is typically sufficient to detect even minor degradation products.[1]
Troubleshooting Guides
Issue 1: No significant degradation is observed after applying stress conditions.
-
Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) may not be stringent enough for the this compound molecule, which has shown robustness in some studies.[9]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1M HCl or NaOH, consider increasing the concentration incrementally towards 1.0M or even higher (e.g., 5M HCl was used in one study).[1][3]
-
Increase Temperature: If studies are conducted at room temperature, increase the temperature to 50-60°C, or up to 80°C for hydrolytic studies.[3][10] For thermal studies, temperatures of 100°C have been applied.[3]
-
Extend Exposure Time: Increase the duration of the stress exposure. Hydrolytic studies can be run for several hours, while thermal and photolytic studies can extend over several days.[3][10]
-
Verify Reagent Strength: Ensure that the acidic, basic, and oxidative reagents are of the appropriate concentration and have not degraded.
-
Issue 2: The HPLC chromatogram shows poor resolution between the parent drug peak and degradation products.
-
Possible Cause: The chromatographic conditions are not optimized to separate structurally similar compounds.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Trying different solvent ratios can significantly impact resolution.[3]
-
Adjust Mobile Phase pH: Change the pH of the aqueous component of the mobile phase. For this compound, a mobile phase with a pH of 7 has been used successfully.[3][4]
-
Change Flow Rate: Lowering the flow rate can sometimes improve the separation efficiency. Successful separations have been achieved at flow rates between 0.8 mL/min and 1.5 mL/min.[3][11]
-
Select a Different Column: If modifications are unsuccessful, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to alter the separation selectivity.[11]
-
Issue 3: Extraneous peaks appear in the chromatogram, unrelated to the drug or its degradants.
-
Possible Cause: Contamination from solvents, glassware, excipients (if using a formulation), or the degradation of the mobile phase itself.
-
Troubleshooting Steps:
-
Run a Blank: Inject a blank sample (diluent or mobile phase) to check for solvent-related peaks.
-
Check Excipient Interference: If using a drug product, analyze a placebo sample subjected to the same stress conditions to identify any peaks originating from excipients.[3]
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of HPLC grade or higher.[7]
-
Prepare Fresh Mobile Phase: Some mobile phase buffers can degrade over time. Prepare fresh solutions daily.
-
Data Presentation
The following table summarizes the stability profile of this compound under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Observation | % Assay of Active Drug | Reference |
| Acid Hydrolysis | 5 M HCl at 80°C for 3 hrs | Degradation observed | 92.14 | [3][4] |
| Alkaline Hydrolysis | 0.5 M NaOH at 80°C for 3 hrs | Degradation observed | 90.58 | [3][4] |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 3 hrs | Degradation observed | 91.25 | [3][4] |
| Thermal Degradation | Dry heat at 100°C for 48 hrs | Drug is stable | 98.71 | [3][4] |
| Photolytic Degradation | Exposure to UV light for 48 hrs | Drug is stable | 98.24 | [3][4] |
| Moisture Degradation | Exposure to 90% RH for 48 hrs | Drug is stable | 99.12 | [3][4] |
Experimental Protocols
1. Acid Hydrolysis
-
Accurately weigh 50 mg of this compound and transfer to a 100 mL volumetric flask.[3]
-
Add 5 mL of water to dissolve the drug, followed by 5 mL of 5 M hydrochloric acid (HCl).[3]
-
Keep the flask in a water bath maintained at 80°C for 3 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5 M sodium hydroxide (B78521) (NaOH) and dilute to the final volume with water.[3]
-
Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.[3]
2. Alkaline Hydrolysis
-
Follow the same initial sample preparation as in acid hydrolysis.
-
Add 5 mL of 0.5 M sodium hydroxide (NaOH) to the dissolved drug.
-
Keep the flask in a water bath at 80°C for 3 hours.
-
Cool the solution to room temperature.
-
Neutralize with 0.5 M HCl and dilute to the final volume with water.
-
Filter the sample before HPLC analysis.
3. Oxidative Degradation
-
Follow the same initial sample preparation.
-
Add 5 mL of 30% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the flask in a water bath at 80°C for 3 hours.
-
Cool, dilute to the final volume with water, and filter before analysis.
4. Thermal Degradation
-
Place the powdered drug sample in a petri dish and expose it to dry heat in an oven maintained at 100°C for 48 hours.[3]
-
After exposure, allow the sample to cool.
-
Weigh an appropriate amount of the stressed powder, dissolve it in the mobile phase or a suitable solvent, and dilute to the target concentration for HPLC analysis.[3]
5. Photolytic Degradation
-
Expose the powdered drug sample to UV light (in a UV chamber) for 48 hours.[3]
-
Prepare a solution of the exposed sample at the target concentration for HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and logical processes involved in forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Caption: Logic for developing a stability-indicating method.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ajchem-a.com [ajchem-a.com]
Technical Support Center: Bamifylline Hydrochloride Impurity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities in Bamifylline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Common impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. Known impurities include process-related impurities such as starting materials and intermediates, and degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis. Specifically identified impurities and metabolites include:
- Bamifylline 8-Benzyl Impurity (8-Benzyltheophylline): A key starting material in the synthesis of Bamifylline.
- Bamifylline 8-Benzyl 2-Bromoethyl Impurity: A potential intermediate or byproduct from the synthetic route.
- Bamifylline N-Oxide: An oxidation product of Bamifylline.
- AC-119: A major metabolite of Bamifylline.
Q2: How can I identify an unknown peak in my chromatogram?
A2: An unknown peak can be tentatively identified by comparing its relative retention time with those of known impurities. For definitive identification, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are essential to determine the mass-to-charge ratio (m/z) of the unknown peak. Further structural elucidation can be achieved using techniques such as tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity.
Q3: What are the typical analytical techniques used for this compound impurity profiling?
A3: The most common and robust analytical technique for impurity profiling of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been reported for its quantification.[1][4] For structural characterization and identification of unknown impurities, hyphenated techniques like LC-MS are invaluable.
Q4: Where can I obtain reference standards for this compound impurities?
A4: Several chemical suppliers specialize in pharmaceutical reference standards and offer a range of Bamifylline-related impurities. It is recommended to source these from reputable suppliers who provide a certificate of analysis with detailed characterization data.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Bamifylline or impurities. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of active sites on the stationary phase. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Use a mobile phase with additives like triethylamine (B128534) to mask silanol (B1196071) groups. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a steady flow. 4. Equilibrate the column for a sufficient time with the mobile phase before analysis. |
| Co-elution of impurities with the main peak or with each other. | 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry. 3. Gradient elution profile is not optimized. | 1. Modify the mobile phase composition (e.g., change the organic modifier or its ratio). 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. 3. Adjust the gradient slope or introduce an isocratic hold to improve separation. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or sample solvent. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. 3. Keep the autosampler tray cool and analyze samples promptly after preparation. |
Identified Impurities and Metabolites
| Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | C₂₀H₂₈ClN₅O₃ | 421.92 | Active Pharmaceutical Ingredient |
| Bamifylline 8-Benzyl Impurity (8-Benzyltheophylline) | C₁₄H₁₄N₄O₂ | 270.29 | Process-Related Impurity (Starting Material) |
| Bamifylline 8-Benzyl 2-Bromoethyl Impurity | C₁₆H₁₇BrN₄O₂ | 377.24 | Process-Related Impurity (Intermediate) |
| Bamifylline N-Oxide | C₂₀H₂₇N₅O₄ | 401.46 | Degradation Product (Oxidative) |
| AC-119 | C₁₈H₂₃N₅O₂ | 341.41 | Metabolite |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is a general guideline for the separation of this compound from its potential impurities. Optimization may be required based on the specific impurities of interest and the HPLC system used.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: Forced Degradation Study
To investigate the stability of this compound and identify potential degradation products, forced degradation studies can be performed under various stress conditions as per ICH guidelines.[3][5][6]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance (in a photostability chamber) to UV and visible light.
After exposure to the stress conditions, neutralize the acidic and basic samples, dilute to a suitable concentration, and analyze by the RP-HPLC method described in Protocol 1.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound impurities.
References
- 1. 8-Benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | C14H14N4O2 | CID 73001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]
- 3. allmpus.com [allmpus.com]
- 4. Bamifylline | C20H27N5O3 | CID 16229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione | C14H14N4O2 | CID 95028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl- [webbook.nist.gov]
Technical Support Center: Overcoming Matrix Effects in Bamifylline Hydrochloride Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Bamifylline hydrochloride.
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS bioanalytical methods.[1] This guide provides a systematic approach to identifying and mitigating these effects during the analysis of this compound in biological matrices.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation.[2] - Inappropriate mobile phase pH. - Injection of a solvent stronger than the mobile phase.[2] | - Flush the column or replace it if necessary.[2] - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Inconsistent or Low Analyte Response (Ion Suppression) | - Co-elution of endogenous matrix components (e.g., phospholipids, salts).[3][4] - High concentrations of salts or lipids in the sample.[4] - Competition for ionization in the MS source.[4][5] | - Optimize sample preparation to remove interferences (see Experimental Protocols below).[6] - Modify chromatographic conditions to separate this compound from interfering peaks.[7][5] - Dilute the sample if sensitivity allows.[1] |
| Inconsistent or High Analyte Response (Ion Enhancement) | - Co-eluting compounds that enhance the ionization of this compound.[5] | - Improve chromatographic separation to isolate the analyte peak. - Employ a more selective sample preparation technique like SPE.[6] |
| High Background Noise | - Contaminated mobile phase or LC-MS system.[8] - Inadequate sample cleanup. | - Use high-purity (LC-MS grade) solvents and additives.[8] - Implement a more rigorous sample preparation method.[6] |
| Poor Reproducibility (High %RSD) | - Variable matrix effects between different sample lots. - Inconsistent sample preparation. | - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][9] - Standardize and automate the sample preparation workflow where possible. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the suppression or enhancement of the ionization of a target analyte (this compound) by co-eluting components from the sample matrix (e.g., plasma, urine).[3][4] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your bioanalytical method. Ion suppression, the more common effect, occurs when matrix components interfere with the ionization process of the analyte, leading to a weaker signal.[3]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction addition method.[10] You compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the MS detector after the analytical column.[1][11] Injection of a blank extracted matrix will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[6] It may be suitable for less complex matrices or when high throughput is essential.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6] Optimizing the pH and solvent polarity can significantly improve cleanup.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[12][6] It provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering compounds. For this compound, a reversed-phase or mixed-mode cation exchange sorbent could be effective.
Q4: Can I just use an internal standard to correct for matrix effects?
A4: While an internal standard (IS), especially a stable isotope-labeled (SIL) version of the analyte, is highly recommended to compensate for matrix effects and variability during sample processing, it may not overcome sensitivity loss due to significant ion suppression.[1][6][9] The most robust approach is to first minimize matrix effects through optimized sample preparation and chromatography and then use a suitable IS to correct for any remaining variability.[6]
Q5: My chromatography shows good peak shape, but I still see matrix effects. What should I do?
A5: Even with good peak shape, co-eluting matrix components can still interfere with ionization.[5] Consider the following:
-
Modify the Gradient: A shallower gradient can improve the separation between this compound and closely eluting interferences.[5]
-
Change the Stationary Phase: A column with a different selectivity (e.g., a pentafluorophenyl (PFP) or a C8 column instead of a C18) might resolve the analyte from the interfering compounds.
-
Alter the Mobile Phase: Adjusting the pH or using different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can change the elution profile of both the analyte and matrix components.[13]
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound bioanalysis.
1. Protein Precipitation (PPT)
-
Objective: To remove proteins from the biological matrix.
-
Methodology:
-
To 100 µL of plasma/serum sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To isolate this compound from the aqueous biological matrix into an organic solvent.
-
Methodology:
-
To 200 µL of plasma/serum sample, add a suitable internal standard.
-
Adjust the sample pH. Since Bamifylline is a basic compound, adjust the pH to >9.0 with a weak base (e.g., 0.1 M sodium carbonate) to ensure it is in its uncharged form.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[6]
-
Vortex vigorously for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
3. Solid-Phase Extraction (SPE)
-
Objective: To achieve a high degree of sample cleanup by retaining the analyte on a solid sorbent while washing away interferences.
-
Methodology (using a generic reversed-phase C18 sorbent):
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 2% phosphoric acid) onto the cartridge.
-
Washing: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a weak base like ammonium (B1175870) hydroxide (B78521) to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Visualizations
Caption: Workflow for different sample preparation techniques.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. nebiolab.com [nebiolab.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. zefsci.com [zefsci.com]
- 9. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Bamifylline Hydrochloride Synthesis: A Technical Support Center for Yield Optimization
For researchers, scientists, and professionals in drug development, optimizing the synthesis of Bamifylline hydrochloride is crucial for both efficiency and cost-effectiveness. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a one-stage synthesis involving the alkylation of 8-benzyltheophylline (B105289). This process typically involves reacting 8-benzyltheophylline with N-ethylethanolamine in the presence of a base and an alkylating agent like 1,2-dichloroethane, followed by conversion to the hydrochloride salt.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary based on the specific reaction conditions. Industrial yields are often around 81%, which can be increased to 91% with the recovery and recycling of intermediates.[1] Under optimized laboratory conditions, yields as high as 97.7% have been reported after a reaction time of two hours.
Q3: What are the key parameters to control for maximizing the yield?
A3: Several factors significantly influence the reaction yield. These include the purity of starting materials, the choice of base and solvent, reaction temperature, and reaction time. Efficient stirring is also critical, especially in heterogeneous mixtures, to ensure proper contact between reactants.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is through crystallization, typically from methanol (B129727).[1] This process helps in removing unreacted starting materials and side products, leading to a product with high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
A common challenge in the synthesis is a lower than expected yield. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction | - Ensure the reaction is heated to reflux and maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Verify the purity of the starting materials, as impurities can inhibit the reaction. |
| Suboptimal reaction temperature | - Maintain a consistent reflux temperature. Fluctuations can lead to incomplete reactions or the formation of side products. |
| Inefficient mixing | - Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous, especially when using a solid base like sodium carbonate. |
| Degradation of reagents | - Use fresh or properly stored N-ethylethanolamine and 1,2-dichloroethane, as they can degrade over time. |
| Formation of side products | - The primary side product is often 7-(β-chloroethyl)-8-benzyltheophylline.[1] Optimizing the stoichiometry of the reactants can minimize its formation. Consider a slight excess of N-ethylethanolamine. |
Issue 2: Formation of Multiple Products (Isomers)
Alkylation of xanthine (B1682287) derivatives like 8-benzyltheophylline can sometimes occur at different nitrogen atoms, leading to a mixture of isomers.
| Possible Cause | Recommended Solution(s) |
| Non-selective alkylation | - The use of sodium carbonate as a base generally favors alkylation at the desired N7 position. - Controlling the reaction temperature can also influence selectivity. Lower temperatures might favor the kinetically controlled product, though this may require longer reaction times. |
| Reaction conditions favoring side reactions | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, although the common one-stage synthesis is relatively robust. |
Issue 3: Difficulty in Product Purification
Even with a good yield, challenges can arise during the purification of this compound.
| Possible Cause | Recommended Solution(s) |
| Co-crystallization of impurities | - If the crude product is highly impure, consider a pre-purification step such as a solvent wash before crystallization. - Perform a slow crystallization from methanol to allow for the formation of well-defined crystals and better exclusion of impurities. |
| Oily product formation | - This can occur if the product is not fully protonated to the hydrochloride salt or if residual solvent is present. Ensure complete reaction with hydrochloric acid and thorough drying of the final product. |
Experimental Protocols
Key Experiment: One-Stage Synthesis of Bamifylline
This protocol is based on a commonly cited industrial method.[1]
Materials:
-
8-benzyltheophylline
-
N-ethylethanolamine
-
1,2-dichloroethane
-
Anhydrous sodium carbonate
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and anhydrous sodium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic phase with a dilute solution of hydrochloric acid.
-
Neutralize the resulting acidic aqueous phase with sodium carbonate.
-
Extract the liberated Bamifylline base with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude Bamifylline base.
-
Dissolve the crude base in methanol and add a calculated amount of hydrochloric acid to form the hydrochloride salt.
-
Cool the solution to induce crystallization.
-
Filter the crystals, wash with cold methanol, and dry under vacuum to obtain pure this compound.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and their impact on the yield of this compound, based on literature data.
Table 1: Impact of Reaction Time on Yield
| Reaction Time (hours) | Yield (%) | Notes |
| 2 | 97.7 | Optimized laboratory conditions. |
| Not specified | 81 - 91 | Industrial scale, with the higher value reflecting recovery of intermediates.[1] |
Table 2: Reactant and Solvent Ratios for Optimized Synthesis
| Reactant | Molar Ratio (relative to 8-benzyltheophylline) | Solvent |
| N-ethylethanolamine | 1.1 - 1.5 | 1,2-dichloroethane |
| Sodium Carbonate | 1.5 - 2.0 |
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Synthesis Pathway
This diagram outlines the key steps in the one-stage synthesis of this compound.
Caption: The synthetic pathway for this compound.
References
Technical Support Center: Bamifylline Hydrochloride and CYP Enzyme Interactions
Disclaimer: Direct experimental studies on the drug-drug interactions of bamifylline (B195402) hydrochloride with cytochrome P450 (CYP) enzymes are limited. The information provided herein is largely extrapolated from data on theophylline (B1681296), a structurally related methylxanthine. Bamifylline is identified as a substrate of CYP1A2, and it is often recommended to consider the known interactions of theophylline when assessing the potential for drug-drug interactions with bamifylline. The following frequently asked questions (FAQs) and troubleshooting guides are intended for research and informational purposes only and should not be substituted for direct experimental investigation.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are likely involved in the metabolism of bamifylline hydrochloride?
A1: Bamifylline is known to be a substrate for Cytochrome P450 1A2 (CYP1A2).[1] Due to its structural similarity to theophylline, it is plausible that other CYP enzymes involved in theophylline metabolism could also play a minor role. Theophylline is primarily metabolized by CYP1A2, with minor contributions from CYP2E1 and CYP3A4.[2][3][4][5]
Q2: What are the potential drug-drug interactions (DDIs) to consider when working with this compound?
A2: Given that bamifylline is a CYP1A2 substrate, co-administration with strong inhibitors or inducers of CYP1A2 could significantly alter its plasma concentrations, potentially leading to adverse effects or reduced efficacy.
-
CYP1A2 Inhibitors: Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin, and enoxacin) may decrease the metabolism of bamifylline, leading to increased plasma concentrations and a higher risk of toxicity.
-
CYP1A2 Inducers: Co-administration with CYP1A2 inducers (e.g., cigarette smoke, omeprazole, and rifampicin) may increase the metabolism of bamifylline, leading to decreased plasma concentrations and potentially reduced therapeutic effect.
A comprehensive list of potential interacting drugs, based on theophylline's known interactions, can be found in DrugBank.[6][7]
Q3: Are there any known metabolites of bamifylline?
A3: Bamifylline is metabolized into several related compounds. Its metabolites are primarily excreted through the kidneys and liver.[8]
Q4: How can I experimentally determine which CYP enzymes metabolize bamifylline in my system?
A4: A "reaction phenotyping" study is the standard approach to identify the enzymes responsible for a drug's metabolism.[9][10][11] This can be achieved through two main in vitro methods:
-
Recombinant Human CYP Enzymes: Incubating bamifylline with a panel of individual, recombinant human CYP enzymes and monitoring the formation of metabolites.
-
Chemical Inhibition in Human Liver Microsomes (HLMs): Incubating bamifylline with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
Troubleshooting Experimental Issues
Issue 1: High variability in bamifylline metabolism in in vitro assays.
-
Possible Cause: Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in enzyme activity, which can be reflected in pooled HLM preparations.[12]
-
Troubleshooting Steps:
-
Use characterized, single-donor HLMs with known CYP1A2 genotypes to reduce variability.
-
Ensure consistent experimental conditions (e.g., incubation time, protein concentration, substrate concentration).
-
Consider using recombinant CYP1A2 to have a highly controlled system.
-
Issue 2: Discrepancy between in vitro inhibition data (IC50) and observed in vivo drug-drug interactions.
-
Possible Cause: In vitro IC50 values may not always directly translate to in vivo effects due to factors like plasma protein binding of the inhibitor, inhibitor concentration at the enzyme site, and the contribution of other metabolic pathways.
-
Troubleshooting Steps:
-
Determine the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) to better understand the interaction.
-
Calculate the potential for in vivo interaction using basic models that incorporate in vitro potency (Ki) and in vivo inhibitor concentrations.
-
Consider the possibility of induction, which may counteract inhibition over time.
-
Issue 3: Difficulty in detecting bamifylline metabolites.
-
Possible Cause: The analytical method may not be sensitive enough, or the metabolite(s) may be unstable.
-
Troubleshooting Steps:
-
Optimize the LC-MS/MS method for the detection of potential bamifylline metabolites.
-
Include a cofactor-fortified incubation as a positive control and a cofactor-free incubation as a negative control to confirm enzymatic metabolism.
-
Investigate the stability of potential metabolites under the experimental conditions.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for bamifylline's interaction with CYP enzymes, the following table summarizes the key enzymes involved in the metabolism of theophylline as a reference.
| Drug | Primary Metabolizing Enzyme | Minor Metabolizing Enzymes | Known Inhibitors (Examples) | Known Inducers (Examples) |
| Theophylline | CYP1A2[2][5][13] | CYP2E1, CYP3A4[2][3][14] | Fluvoxamine, Ciprofloxacin | Cigarette Smoke, Omeprazole, Rifampicin |
Experimental Protocols
The following are generalized protocols for conducting in vitro CYP inhibition and induction studies. These should be adapted and optimized for the specific experimental setup.
Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP enzyme.
Materials:
-
Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes
-
This compound
-
CYP-specific probe substrate (e.g., Phenacetin for CYP1A2)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitor (e.g., Furafylline for CYP1A2)
-
Acetonitrile (B52724) with internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound and the positive control inhibitor.
-
Serially dilute the test compounds to achieve a range of concentrations.
-
In a 96-well plate, pre-incubate HLMs or recombinant CYP enzyme with the test compound or positive control at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: In Vitro CYP Induction Assay in Cultured Human Hepatocytes
Objective: To assess the potential of this compound to induce the expression of CYP enzymes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)
-
CYP-specific probe substrates
-
LC-MS/MS system for activity analysis or reagents for mRNA quantification (qRT-PCR)
Methodology:
-
Plate and culture human hepatocytes according to the supplier's instructions.
-
After a stabilization period, treat the hepatocytes with various concentrations of this compound, a vehicle control, and positive control inducers for 48-72 hours.
-
For Enzyme Activity Measurement:
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates for a defined period.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
For mRNA Expression Measurement:
-
After the treatment period, lyse the cells and extract the total RNA.
-
Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) using primers specific for the CYP genes of interest and a housekeeping gene for normalization.
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
Visualizations
Caption: Metabolic pathway of theophylline, a proxy for bamifylline.
Caption: General workflow for an in vitro CYP inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. CYP1A2 polymorphism and theophylline clearance in Korean non-smoking asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 11. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Macrolide–theophylline interactions: no role for the inhibition of cytochrome P4501A2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dosing Bamifylline Hydrochloride in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bamifylline hydrochloride in preclinical renal impairment models. The following information is intended to assist in designing and executing experiments, as well as in adjusting dosages to account for compromised renal function.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of excretion for this compound and its metabolites?
This compound and its metabolites are rapidly and extensively excreted primarily via the kidneys.[1][2] The liver is also involved in its metabolism.[1] Therefore, renal impairment is expected to significantly impact the drug's clearance and exposure.
Q2: What are the key pharmacokinetic parameters of this compound in subjects with normal renal function?
Understanding the baseline pharmacokinetics is crucial before assessing the effects of renal impairment. Key parameters are summarized below.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2][3] |
| Plasma Half-life (t1/2) | 1.5 - 2.0 hours (shorter than theophylline) | [1] |
| Volume of Distribution (Vd) | 3 to 10 times larger than theophylline | [1] |
| Metabolism | Rapidly metabolized to three active metabolites | [2] |
| Excretion | Primarily urinary | [2] |
Q3: How does renal impairment generally affect the pharmacokinetics of renally cleared drugs?
Renal impairment can lead to several pharmacokinetic alterations:[4][5][6]
-
Decreased Drug Elimination: A reduced glomerular filtration rate (GFR) leads to slower excretion of the parent drug and its metabolites, increasing their plasma concentrations and half-life.
-
Accumulation of Active Metabolites: If the metabolites are pharmacologically active, their accumulation can lead to exaggerated or toxic effects. Bamifylline has three active metabolites.[2]
-
Altered Volume of Distribution: Changes in fluid balance and protein binding in renal disease can alter the drug's distribution in the body.
-
Changes in Non-Renal Clearance: Uremia can sometimes affect hepatic metabolism of drugs.[6]
Q4: What are the guiding principles for adjusting the dosage of this compound in renal impairment models?
Since specific guidelines for Bamifylline in this context are unavailable, general principles for dosage adjustment of renally excreted drugs should be applied:[4][5][7]
-
Dose Reduction: The individual dose of the drug can be lowered while keeping the dosing interval the same.
-
Lengthening the Dosing Interval: The time between drug administrations can be increased while maintaining the same dose.
-
Combination of Both: A combination of reducing the dose and extending the interval may be necessary in severe impairment.
The primary goal is to maintain a plasma drug concentration profile that is as close as possible to that in animals with normal renal function, avoiding toxic accumulation.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality or signs of toxicity in the renal impairment group after Bamifylline administration.
-
Possible Cause: Accumulation of Bamifylline or its active metabolites due to reduced renal clearance.
-
Troubleshooting Steps:
-
Confirm Renal Impairment Severity: Re-evaluate serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and GFR in your model to confirm the degree of renal impairment.
-
Reduce the Dose: Start with a 50% reduction in the standard dose used for healthy animals. Further titration may be necessary based on the severity of renal dysfunction.
-
Increase Dosing Interval: Double the time between doses to allow for slower clearance.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study in a small cohort of your renally impaired animals to determine the actual drug exposure (AUC) and half-life. This data will provide a more precise basis for dose adjustment.
-
Issue 2: Lack of therapeutic effect at a seemingly appropriate adjusted dose.
-
Possible Cause: The adjusted dose is too low, leading to sub-therapeutic plasma concentrations.
-
Troubleshooting Steps:
-
Verify Model Stability: Ensure that the renal impairment model is stable and that the animals' condition is not progressively worsening, which could affect drug response.
-
Stepwise Dose Escalation: Cautiously increase the dose in small increments, closely monitoring for signs of toxicity.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: If feasible, correlate plasma concentrations of Bamifylline and its active metabolites with the observed pharmacodynamic effect (e.g., bronchodilation). This can help establish a therapeutic window in your renal impairment model.
-
Experimental Protocols
Protocol 1: Induction of Chronic Renal Impairment - 5/6 Nephrectomy Model in Rats
This surgical model induces a progressive decline in renal function.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure (Stage 1):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Alternatively, surgical resection of the upper and lower thirds of the kidney can be performed.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover for one week.
-
Surgical Procedure (Stage 2):
-
Make a flank incision on the right side to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery and vein and ureter.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Model Validation: Renal function should be assessed 4-6 weeks post-surgery. Expect to see elevated serum creatinine and BUN, and proteinuria.
Protocol 2: Induction of Acute Kidney Injury - Cisplatin-Induced Nephrotoxicity in Mice
This model mimics drug-induced acute kidney injury.
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Ensure free access to food and water.
-
Cisplatin (B142131) Administration: Administer a single intraperitoneal injection of cisplatin at a dose of 20-30 mg/kg.[8]
-
Monitoring: Monitor the animals daily for weight loss, changes in behavior, and signs of distress.
-
Model Validation: Peak kidney injury is typically observed 48-72 hours after cisplatin injection.[8] At this time point, collect blood and kidney tissue for analysis of serum creatinine, BUN, and histological changes (e.g., tubular necrosis).
Protocol 3: Pharmacokinetic Study in a Renal Impairment Model
This protocol outlines the steps for determining the pharmacokinetic profile of Bamifylline in your established renal impairment model compared to a control group.
-
Animal Groups:
-
Group 1: Control animals (sham-operated or vehicle-treated).
-
Group 2: Renal impairment model animals.
-
-
Drug Administration: Administer a single dose of this compound to both groups (e.g., intravenously or orally).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or jugular vein catheter).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Bamifylline and its major active metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) for both groups using appropriate software.
-
Dosage Adjustment Calculation: Based on the fold-increase in AUC in the renal impairment group compared to the control group, calculate the required dose reduction or extension of the dosing interval for subsequent efficacy studies.
Visualizations
Caption: Workflow for determining Bamifylline dosage in renal impairment.
Caption: Bamifylline's dual mechanism of action.
Caption: Logic for Bamifylline dose adjustment in renal impairment.
References
- 1. ujconline.net [ujconline.net]
- 2. chiesipakistan.com [chiesipakistan.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Renal Failure Drug Dose Adjustments - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug Dosing Adjustments in Patients with Chronic Kidney Disease | AAFP [aafp.org]
- 6. Drug dosing guidelines in patients with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukkidney.org [ukkidney.org]
- 8. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Bamifylline Hydrochloride vs. Theophylline for Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bamifylline (B195402) hydrochloride and theophylline (B1681296) in the management of bronchoconstriction, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two xanthine (B1682287) derivatives.
Executive Summary
Bamifylline hydrochloride and theophylline are both methylxanthine derivatives used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While they share a common lineage and some mechanisms of action, notable differences exist in their pharmacological profiles, efficacy, and side-effect profiles. Bamifylline generally exhibits a more potent and selective action with a potentially better safety profile compared to the non-selective actions of theophylline.
Mechanism of Action
Both bamifylline and theophylline exert their bronchodilatory effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1] However, their interactions with adenosine receptors and other inflammatory pathways differ significantly.
This compound:
-
Primary Mechanism: Acts as a selective adenosine A1 receptor antagonist.[2]
-
Secondary Mechanism: Functions as a non-selective phosphodiesterase inhibitor, with a notable effect on PDE4.[1] Increased cAMP levels not only induce bronchodilation but also exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.[1]
Theophylline:
-
Primary Mechanisms:
-
Non-selective PDE inhibitor: Inhibits multiple PDE isoenzymes (primarily PDE3 and PDE4), leading to increased intracellular cAMP and cGMP.[3]
-
Non-selective adenosine receptor antagonist: Blocks A1, A2A, and A2B receptors.[4] Antagonism of A2B receptors can inhibit adenosine-mediated bronchoconstriction.[5]
-
-
Additional Anti-inflammatory Mechanism: At lower concentrations, theophylline activates histone deacetylase-2 (HDAC2), which is crucial for suppressing the expression of inflammatory genes.[6][7][8] This action is independent of PDE inhibition and adenosine receptor antagonism.[6]
Comparative Efficacy: Preclinical Data
In-vivo studies in animal models provide a direct comparison of the bronchoprotective effects of bamifylline and theophylline against various bronchoconstrictors.
| Bronchoconstrictor Agent | Bamifylline ED₅₀ (μmol/kg i.v.) | Theophylline ED₅₀ (μmol/kg i.v.) | Potency Ratio (Theophylline/Bamifylline) |
| Platelet-Activating Factor (PAF) | 6.5 | > 13 (approx. 2x less potent) | ~2.0 |
| Histamine | 9.5 | 9.5 | 1.0 |
| Acetylcholine | 24.3 | > 48.6 (approx. 2x less potent) | ~2.0 |
| Leukotriene C4 (LTC4) | 31.6 | > 63.2 (approx. 2x less potent) | ~2.0 |
| Antigen Challenge | 9.3 | 22.9 | 2.5 |
Data sourced from a study on anesthetized guinea pigs.[9]
These preclinical findings suggest that bamifylline is either equiactive or significantly more potent than theophylline in antagonizing bronchoconstriction induced by a range of inflammatory mediators and allergens.
Clinical Efficacy and Tolerability
Clinical trials in patients with asthma and COPD have further compared the efficacy and side-effect profiles of bamifylline and theophylline.
| Study Population | Bamifylline Outcome | Theophylline Outcome | Key Findings |
| Allergic Asthma Patients[10] | Mean increase in liminal allergen dose (LAD) to 920% of control at 30 min. | Mean increase in LAD to 750% of control at 30 min. | Both drugs showed protective effects, with no statistically significant difference. In curative tests, theophylline showed a slightly higher, though not statistically significant, reduction in airway resistance. |
| Asthma & COPD Patients[11] | Powerful bronchodilatory action and beneficial effect on subjective symptoms. | Powerful bronchodilatory action and beneficial effect on subjective symptoms. | No significant difference in efficacy. Bamifylline had a better tolerability profile, with no side effects reported in the bamifylline group compared to one case of gastric intolerance in the theophylline group. |
| Severe Asthma Patient (Case Report)[12] | Clear improvement in clinical signs, symptoms, and lung function. | Difficult to treat with oral theophylline. | Bamifylline was effective in a patient with severe asthma who did not respond well to theophylline. |
| COPD Patients[13] | Significant improvement in all spirometric parameters (FEV1, VC, etc.) over 6 months. | Not directly compared in this study. | Bamifylline was shown to be an effective therapeutic tool for COPD therapy with no observed side effects. |
Overall, clinical data suggest that bamifylline has a comparable bronchodilatory efficacy to theophylline but may offer a superior safety and tolerability profile, with fewer reported side effects.[11]
Signaling Pathways
The distinct mechanisms of action of bamifylline and theophylline are best understood by examining their respective signaling pathways.
Bamifylline Signaling Pathway
Caption: Bamifylline's dual mechanism of action.
Theophylline Signaling Pathways
Caption: Theophylline's dual pathways for bronchodilation and anti-inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key comparative studies.
In-Vivo Bronchoconstriction in Guinea Pigs
-
Objective: To compare the antagonistic activity of bamifylline and theophylline against various bronchoconstrictors.
-
Animal Model: Anesthetized guinea pigs.
-
Experimental Workflow:
-
Anesthesia and Instrumentation: Guinea pigs are anesthetized, and their resistance to lung inflation and blood pressure are monitored continuously.
-
Induction of Bronchoconstriction: A baseline level of bronchoconstriction is established by intravenous administration of a specific agonist (e.g., histamine, LTC4, PAF, acetylcholine).
-
Drug Administration: Bamifylline or theophylline is administered intravenously at varying doses.
-
Measurement of Antagonism: The dose-dependent antagonistic activity of each drug against the induced bronchoconstriction is measured. The ED₅₀ (the dose required to produce a 50% inhibition of the bronchoconstrictor response) is calculated.
-
Antigen-Induced Bronchoconstriction: In a separate set of experiments, ovalbumin-sensitized guinea pigs are challenged with the antigen to induce bronchoconstriction, and the protective effects of bamifylline and theophylline are assessed.
-
-
Data Analysis: ED₅₀ values are compared to determine the relative potency of the two drugs.
Caption: Workflow for in-vivo comparison of bronchodilators.
Clinical Trial in Allergic Asthma
-
Objective: To compare the protective and curative effects of bamifylline and theophylline on allergen-induced bronchospasm.
-
Study Design: A double-blind, cross-over study.
-
Patient Population: Two series of eight patients with allergic asthma to house dust.
-
Experimental Protocol:
-
Protective Effect:
-
The basal liminal allergen dose (LAD) required to double the resistance of the air passages (Rap), measured by barometric body plethysmography, is determined for each patient.
-
Patients receive a slow intravenous injection of either bamifylline or theophylline.
-
The LAD is redetermined at 30 and 60 minutes post-injection.
-
-
Curative Effect:
-
Bronchospasm is induced by a provocative inhalation test with house dust.
-
Immediately following the test, patients are administered either bamifylline or theophylline.
-
Changes in Rap are measured at 30 and 60 minutes post-administration.
-
-
-
Data Analysis: Variations in LAD and the percentage reduction in Rap are compared between the two treatment groups to assess relative efficacy.
Conclusion
The available experimental data indicates that this compound is a potent bronchodilator with an efficacy comparable, and in some preclinical models superior, to theophylline. A key differentiator is bamifylline's more selective mechanism of action, primarily targeting adenosine A1 receptors, which may contribute to its improved side-effect profile observed in some clinical studies. Theophylline, while effective, has a narrower therapeutic index and a broader range of actions that can lead to more frequent adverse effects. For drug development professionals, bamifylline may represent a more refined therapeutic agent with a potentially better risk-benefit ratio for the treatment of bronchoconstrictive disorders. Further large-scale, head-to-head clinical trials are warranted to definitively establish the comparative long-term efficacy and safety of these two compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ujconline.net [ujconline.net]
- 3. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pharmacological data on the bronchospasmolytic activity of bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Severe bronchial asthma improved on bamifylline. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of Bamifylline and theophylline
For researchers and drug development professionals navigating the landscape of bronchodilators, a thorough understanding of the pharmacokinetic profiles of xanthine (B1682287) derivatives is paramount. This guide provides a detailed, data-driven comparison of Bamifylline (B195402) and Theophylline (B1681296), two prominent members of this class. The following analysis, supported by experimental data, aims to elucidate the key differences in their absorption, distribution, metabolism, and excretion, offering valuable insights for future research and clinical application.
At a Glance: Key Pharmacokinetic Parameters
A comparative analysis of Bamifylline and Theophylline reveals significant differences in their pharmacokinetic behavior. Bamifylline generally exhibits more rapid absorption and a shorter half-life, coupled with a markedly larger volume of distribution, suggesting extensive tissue uptake. Theophylline, in contrast, has a longer half-life and a more limited distribution. A summary of these key parameters is presented in the table below.
| Pharmacokinetic Parameter | Bamifylline | Theophylline |
| Time to Peak Plasma Concentration (Tmax) | More rapid than Theophylline[1] | Slower than Bamifylline[1] |
| Half-life (t1/2) | 1.5 - 2.0 hours[1] | > 4 hours[1] |
| Volume of Distribution (Vd) | 3 to 10 times larger than Theophylline[1] | ~35 L[2] |
| Oral Bioavailability (F) | Not explicitly stated, but rapidly absorbed[3] | 96%[2] |
| Clearance (CL) | Not explicitly stated | 3 L/h[2] |
| Metabolism | Catabolized into several closely related compounds and conjugates; parent drug is the primary circulating form[1] | Primarily hepatic via cytochrome P450 isoenzymes (CYP1A2, CYP2E1, CYP3A4)[2][4] |
| Active Metabolites | Three active metabolites[3][5] | One metabolite (3-methylxanthine) with minor pharmacological activity[2][6] |
| Excretion | Rapid and extensive excretion of metabolites via kidneys and liver[1] | Primarily as metabolites in urine; ~10% as unchanged drug in adults[2][6] |
Delving into the Details: A Comparative Overview
Absorption: Bamifylline is characterized by its rapid absorption following oral administration, leading to a quicker onset of action as evidenced by its shorter time to reach peak plasma concentration (Tmax) compared to Theophylline.[1] Theophylline, while well-absorbed with high oral bioavailability, exhibits a slower absorption rate.[2]
Distribution: One of the most striking differences lies in their distribution profiles. Bamifylline has a volume of distribution that is three to ten times larger than that of Theophylline, indicating more extensive distribution into tissues.[1] This suggests that Bamifylline may have a greater presence in extravascular compartments. Theophylline's distribution is more confined to the extracellular fluid.[2]
Metabolism: The metabolic pathways of these two drugs are distinct. Theophylline is extensively metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being a key player.[2][4] Its major metabolites are 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine, with only the latter showing minimal pharmacological activity.[2][6] Bamifylline, on the other hand, is catabolized into several related compounds and their sulpho- and glucurono-conjugates.[1] Notably, only the unchanged Bamifylline is detected in the bloodstream, suggesting rapid and extensive metabolism.[1] Furthermore, Bamifylline is reported to have three active metabolites, which may contribute to its overall therapeutic effect.[3][5]
Excretion: The metabolites of Bamifylline are rapidly and extensively eliminated through both renal and hepatic routes.[1] For Theophylline, the majority of the drug is excreted in the urine as its metabolites, with only about 10% of the dose being eliminated as the unchanged drug in adults.[2][6]
Visualizing the Pathways
To better understand the metabolic fate and the experimental process for evaluating these drugs, the following diagrams are provided.
Caption: Comparative Pharmacokinetic Pathways of Bamifylline and Theophylline.
Caption: Typical Workflow for a Comparative Pharmacokinetic Study.
Experimental Protocols: A General Framework
While the full detailed protocol of the direct comparative study between Bamifylline and Theophylline is not publicly available, a general methodology for such a pharmacokinetic study can be outlined. These studies are typically conducted in healthy adult volunteers under controlled conditions.
Study Design: A randomized, double-blind, crossover design is often employed to minimize bias and intra-subject variability.[1][7] This involves each subject receiving both drugs in a random order, separated by a washout period sufficient to ensure complete elimination of the first drug before the administration of the second.
Drug Administration and Sampling:
-
Dosing: Standardized oral doses of Bamifylline (e.g., 300 mg) and Theophylline (e.g., 200 mg) are administered to fasting subjects.[1]
-
Blood Collection: Venous blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Bioanalytical Method:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard techniques for quantifying drug concentrations in plasma.[1]
-
Method Validation: The analytical method must be validated for its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Parameter Calculation: Plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the two drugs to determine if there are any statistically significant differences.
Conclusion
The pharmacokinetic profiles of Bamifylline and Theophylline present a study in contrasts. Bamifylline's rapid absorption, extensive tissue distribution, and metabolism into active compounds suggest a potentially different therapeutic window and dosing strategy compared to the more slowly absorbed and less distributed Theophylline. For researchers, these differences underscore the importance of considering the unique pharmacokinetic properties of each xanthine derivative when designing new therapeutic agents or planning clinical studies. The presence of active metabolites for Bamifylline also warrants further investigation to fully understand their contribution to the drug's overall efficacy and safety profile. This comparative guide provides a foundational understanding to inform such future endeavors.
References
- 1. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. chiesipakistan.com [chiesipakistan.com]
- 4. ClinPGx [clinpgx.org]
- 5. Bamifylline Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating an HPLC method for Bamifylline hydrochloride with a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bamifylline hydrochloride, a bronchodilator used in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A comparison with an alternative analytical technique, High-Performance Thin-Layer Chromatography (HPTLC), is presented to aid in method selection. All experimental data is supported by published literature, and detailed protocols are provided.
Comparative Analysis of Analytical Methods
The choice of analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients (APIs) like this compound. While several techniques exist, Reverse-Phase HPLC (RP-HPLC) is frequently cited as a sensitive and robust method.[1][2] This section compares a validated RP-HPLC method with an HPTLC method, another common technique for pharmaceutical analysis.[2]
Table 1: Performance Comparison of HPLC and HPTLC for this compound Analysis
| Parameter | RP-HPLC Method | HPTLC Method | Reference(s) |
| Principle | Chromatographic separation on a C18 column with UV detection. | Chromatographic separation on a silica (B1680970) gel 60F254 plate with densitometric detection. | [2][3] |
| Linearity Range | 2-10 µg/mL | 100-600 ng/spot | [2][3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [2][3] |
| Limit of Detection (LOD) | 0.4825 µg/mL | 7.65 ng/spot | [1][4] |
| Limit of Quantitation (LOQ) | 1.4621 µg/mL | 23.19 ng/spot | [1][4] |
| Accuracy (% Recovery) | 99.6 - 99.8% | Not explicitly stated, but method validated for recovery. | [4] |
| Precision (%RSD) | < 2% | Not explicitly stated, but method validated for precision. | [3] |
| Analysis Time | ~3 minutes per sample | Longer due to plate development and drying steps. | [4] |
| Solvent Consumption | Higher | Lower | General knowledge |
| Throughput | High (with autosampler) | High (multiple samples per plate) | General knowledge |
Experimental Protocols
Detailed methodologies for both the RP-HPLC and HPTLC methods are provided below. A commercially available and characterized this compound reference standard is required for both methods.[5][6][7]
Validated RP-HPLC Method
This protocol is based on a published, validated method for the determination of this compound in pharmaceutical dosage forms.[4][8]
Instrumentation:
-
HPLC system with a quaternary pump, UV-Vis or Photodiode Array (PDA) detector, and an autosampler (e.g., Agilent 1260 series).[3][4]
-
Chromatographic data station.
Chromatographic Conditions:
-
Column: Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm particle size).[3][4]
-
Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 263 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Retention Time: Approximately 2.9 minutes.[4]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions (2-10 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.[4]
-
Sample Preparation (from Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.[8]
HPTLC Method
This protocol is based on a published method for the quantification of Bamifylline.[2]
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a TLC scanner with densitometer.
Chromatographic Conditions:
-
Stationary Phase: Aluminum-backed silica gel 60F254 plates.[1]
-
Mobile Phase: Methanol: Toluene (2.5:7.5 v/v).[1]
-
Application: Apply samples and standards as bands.
-
Development: Develop the plate in a saturated chamber until the mobile phase front reaches the desired distance.
-
Drying: Air-dry the plate.
-
Detection: Densitometric analysis at 277 nm.[1]
-
Rf Value: Approximately 0.51.[1]
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
This compound primarily functions as a bronchodilator through two main mechanisms: as a selective adenosine (B11128) A1 receptor antagonist and as a non-selective phosphodiesterase (PDE) inhibitor.[1][9]
Caption: Bamifylline's Dual Mechanism of Action.
Conclusion
The validated RP-HPLC method presented offers a rapid, precise, and accurate solution for the routine quality control analysis of this compound in pharmaceutical formulations.[3] With a short run time and high sensitivity, it is well-suited for high-throughput environments. While the HPTLC method provides a viable alternative with lower solvent consumption, the HPLC method generally offers superior quantitative precision and is more readily automated. The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput, available equipment, and desired level of automation.
References
- 1. ujconline.net [ujconline.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | CAS Number 20684-06-4 [klivon.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Cross-Validation of Analytical Methods for Bamifylline Hydrochloride: A Comparative Guide
This guide provides a detailed comparison of three common analytical methods for the quantification of Bamifylline (B195402) hydrochloride in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for objective comparison. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Bamifylline hydrochloride.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This section presents a comparative summary of RP-HPLC, UV Spectrophotometry, and HPTLC methods for the analysis of this compound, with quantitative data organized for easy interpretation.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for this compound Analysis
| Parameter | RP-HPLC Method 1[1][2][3] | RP-HPLC Method 2[4][5] | UV Spectrophotometry[6][7][8] | HPTLC[4][9] |
| Linearity Range | 2-10 µg/mL | 10-150 µg/mL | 1-10 µg/mL | 100-600 ng/spot |
| Correlation Coefficient (r²) | 0.9996 | >0.999 | 0.9999 | 0.9995 |
| Limit of Detection (LOD) | 0.4825 µg/mL | 0.34 µg/mL | Not Reported | 7.65 ng/spot |
| Limit of Quantitation (LOQ) | 1.4621 µg/mL | 1.04 µg/mL | Not Reported | 23.19 ng/spot |
| Accuracy (% Recovery) | 99.6-99.8% | Not Reported | 99.98-100.05% | Not Reported |
| Precision (%RSD) | < 2% | Not Reported | Low | Not Reported |
| Detection Wavelength | 263 nm | 277 nm | 263 nm | 277 nm |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
RP-HPLC Method 1
This method is designed for the determination of this compound in tablet dosage forms.[1][2][3][10]
-
Instrumentation: An Agilent 1260 series HPLC system with a G1311C quaternary pump and a G1315D diode array detector was used.[1][2][3][10]
-
Column: An Eclipse XDB C18 column (4.6 mm i.d. x 250 mm, 5 µm particle size) was employed for chromatographic separation.[1][2][3][10]
-
Mobile Phase: A mixture of methanol (B129727) and acetonitrile (B52724) in a 90:10 v/v ratio was used as the mobile phase.[1][2][3][10]
-
Flow Rate: The mobile phase was delivered at a flow rate of 1 mL/min.[1][2][3][10]
-
Detection: The eluent was monitored at a wavelength of 263 nm.[1][2][3][10]
-
Sample Preparation: Twenty tablets were accurately weighed to determine the average weight. A portion of the powdered tablets equivalent to 100 mg of this compound was transferred to a 100 mL volumetric flask, and 50 mL of the mobile phase was added. The mixture was sonicated for 15 minutes, and the volume was made up to the mark with the mobile phase. The solution was then filtered through a 0.45 µm nylon filter. Further dilutions were made to achieve the desired concentration.[1][3]
RP-HPLC Method 2 (Stability Indicating)
This method is suitable for the estimation of this compound in the presence of its degradation products.[4][11][5]
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: An Inertsil ODS-3V column (150 mm length, 4.6 mm i.d., 5 µm particle size) was used.[4][11][5]
-
Mobile Phase: A blend of methanol and water (containing 0.5% triethylamine, with pH adjusted to 7 with OPA) in a 60:40 v/v ratio was used.[4][11][5]
-
Flow Rate: The mobile phase was pumped at a rate of 1.5 mL/min.[4][11]
-
Detection: The detection was carried out at 277 nm.[4][11][5]
-
Forced Degradation Studies: The stability-indicating nature of the method was confirmed by subjecting the drug to stress conditions including acid, alkali, peroxide, thermal, and photolytic degradation.[4][11][5]
UV Spectrophotometry Method
This is a simple and economical method for the routine analysis of this compound.[6][7][8]
-
Instrumentation: A Shimadzu UV-1800 Double Beam Spectrophotometer was used for analysis.[7][8]
-
Solvent: Triple distilled water was used as the solvent.[8]
-
Detection Wavelength: The absorbance was measured at the maximum absorbance wavelength (λmax) of 263 nm.[7]
-
Standard Solution Preparation: A standard stock solution of 1000 µg/mL was prepared by dissolving 10 mg of this compound in 10 mL of distilled water. Working standard solutions were prepared by further dilution of the stock solution.[8]
HPTLC Method
This method offers a rapid and sensitive approach for the quantification of Bamifylline.[4][9]
-
Instrumentation: A high-performance thin-layer chromatography system with a densitometric scanner.
-
Stationary Phase: Aluminum-backed silica (B1680970) gel 60F 254 plates were used.[4][9]
-
Mobile Phase: A mixture of methanol and toluene (B28343) in a 2.5:7.5 v/v ratio was used as the developing solvent.[4][9]
-
Detection: Densitometric analysis was performed at 277 nm.[4][9]
-
Sample Application: The samples were applied as bands on the HPTLC plate.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods and the signaling pathway of this compound.
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Signaling pathway of Bamifylline as an Adenosine A1 receptor antagonist.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Validated UV method for estimating bamifylline in bulk and formulations. [wisdomlib.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ujconline.net [ujconline.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Bamifylline Hydrochloride and New Generation Bronchodilators in the Management of Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties and clinical efficacy of Bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative, with those of new generation bronchodilators, namely long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). The objective is to present a detailed, data-driven analysis to inform research and development in respiratory medicine.
Mechanisms of Action: A Divergence in Cellular Pathways
The bronchodilatory effects of Bamifylline hydrochloride and new generation bronchodilators are achieved through distinct intracellular signaling pathways.
This compound: As a xanthine derivative, this compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE4.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation. Additionally, Bamifylline is reported to be a selective antagonist of the adenosine A1 receptor, which may also contribute to its bronchodilatory and anti-inflammatory effects.[3]
New Generation Bronchodilators:
-
Long-Acting β2-Agonists (LABAs): LABAs, such as salmeterol (B1361061) and formoterol, are selective agonists of the β2-adrenergic receptor.[4][5] Binding of a LABA to its receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. Similar to Bamifylline's downstream effects, this rise in cAMP activates PKA, promoting airway smooth muscle relaxation. The long duration of action of LABAs is attributed to their high lipophilicity, allowing them to remain in the vicinity of the β2-receptor for an extended period.[5]
-
Long-Acting Muscarinic Antagonists (LAMAs): LAMAs, such as tiotropium (B1237716) and umeclidinium, act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 receptor subtype located on airway smooth muscle.[6][7] By blocking the bronchoconstrictor effects of acetylcholine, LAMAs induce bronchodilation. Their long duration of action is a result of slow dissociation from the M3 receptor.[8]
The following diagrams illustrate these distinct signaling pathways.
Comparative Efficacy: A Review of Clinical Data
The clinical efficacy of bronchodilators is primarily assessed by the improvement in Forced Expiratory Volume in one second (FEV1). The following tables summarize available data from clinical trials.
Table 1: Clinical Efficacy of this compound
| Study/Reference | Patient Population | Intervention | Comparator | Key Efficacy Outcomes |
| Cogo R, et al. (1991)[9] | 20 elderly patients with COPD | Bamifylline | Baseline | Significant increase in FEV1, VC, and MEF25-75 from baseline after 1 month (p < 0.01). |
| Alciato P, et al. (1990)[7] | 16 patients with bronchial asthma or chronic obstructive bronchial pneumonia | Bamifylline | Slow-release theophylline (B1681296) anhydride | Both drugs showed powerful bronchodilatory action with no significant difference between them. |
| A 1994 case report[6] | 1 patient with severe bronchial asthma | Bamifylline | Theophylline | Bamifylline clearly improved clinical signs, symptoms, and lung function where theophylline was not effective. |
Table 2: Clinical Efficacy of New Generation Bronchodilators (LABA/LAMA)
| Study/Reference | Patient Population | Intervention(s) | Comparator(s) | Key FEV1 Improvement Outcomes |
| Meta-analysis (2018)[10] | 74,832 COPD patients | LAMA/LABA combinations | LAMA, ICS/LABA, SAMA, Placebo | LAMA/LABA showed the greatest improvement in trough FEV1 at 12 and 24 weeks compared to other classes. |
| Real-world study (2022)[1] | 198 COPD patients | UMEC/VIL, IND/GLY, TIO/OLO | Baseline | Significant FEV1 increase with all three LABA/LAMA FDCs (p≤0.023). |
| Meta-analysis[1] | 23,168 COPD patients | IND/GLY, TIO/OLO, UMEC/VIL | Monotherapy | Dual bronchodilation with LABA/LAMA increased FEV1 more than monotherapy (e.g., IND/GLY increased FEV1 by 89.44 mL). |
| Pooled analysis (2020)[11] | 1078 maintenance-naïve COPD patients | Tiotropium/Olodaterol | Tiotropium | Significant improvement in trough FEV1 with the combination versus monotherapy (0.056 L; p < 0.0001). |
| FLAME Study[10] | COPD patients | Indacaterol/Glycopyrronium (LABA/LAMA) | Salmeterol/Fluticasone (LABA/ICS) | LABA/LAMA was superior in preventing exacerbations. |
Safety and Tolerability Profile
This compound: Generally considered to have a better safety profile than theophylline, with a reduced incidence of central nervous system stimulation.[2] Reported side effects are typically mild and may include gastrointestinal irritation and headache. One study reported no side effects in the Bamifylline group compared to a case of moderate gastric intolerance in the theophylline group.[7]
New Generation Bronchodilators (LABAs and LAMAs):
-
LABAs: Potential side effects include tremor, tachycardia, and palpitations. There have been concerns about an increased risk of asthma-related death with LABA monotherapy, leading to the recommendation of their use in combination with an inhaled corticosteroid (ICS) in asthma.[4]
-
LAMAs: The most common side effect is dry mouth.[6] Other potential adverse events include constipation and urinary retention.
-
LABA/LAMA Combinations: These combinations are generally well-tolerated, with safety profiles similar to their individual components.[12]
Experimental Protocols: A Generalized Approach
Clinical trials for bronchodilators typically follow a randomized, double-blind, controlled design. The following provides a generalized overview of the methodology employed in such studies.
A Typical Experimental Workflow for a Comparative Bronchodilator Clinical Trial:
Key Methodological Considerations:
-
Study Population: Patients are typically diagnosed with asthma or COPD according to established guidelines (e.g., GINA or GOLD). Inclusion criteria often specify a certain level of airflow obstruction (e.g., post-bronchodilator FEV1 <80% of predicted).
-
Interventions: The investigational drug is compared against a placebo and/or an active comparator. Washout periods for existing bronchodilator medications are required before the study begins.
-
Outcome Measures: The primary outcome is often the change from baseline in trough FEV1. Secondary outcomes may include peak FEV1, symptom scores (e.g., Transition Dyspnea Index, St. George's Respiratory Questionnaire), exacerbation rates, and safety assessments.[1]
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups, with a focus on determining the statistical and clinical significance of the observed differences.
Conclusion
This compound, a xanthine derivative, offers a distinct mechanism of action compared to the newer generation of LABA and LAMA bronchodilators. While clinical data for Bamifylline suggests efficacy comparable to older bronchodilators like theophylline, with a potentially more favorable side-effect profile, there is a notable lack of head-to-head comparative trials against modern LABA/LAMA therapies. The extensive clinical development programs for LABAs and LAMAs have robustly demonstrated their efficacy in improving lung function and reducing exacerbations in patients with obstructive airway diseases, establishing them as cornerstones of current treatment guidelines. Future research could explore the potential role of Bamifylline, perhaps in specific patient phenotypes or as an add-on therapy, through well-designed comparative effectiveness trials against the current standards of care.
References
- 1. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. LABA/LAMA as First-Line Therapy for COPD: A Summary of the Evidence and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severe bronchial asthma improved on bamifylline. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. Efficacy of Tiotropium/Olodaterol Compared with Tiotropium as a First-Line Maintenance Treatment in Patients with COPD Who Are Naïve to LAMA, LABA and ICS: Pooled Analysis of Four Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Comparative Cardiac Effects of Bamifylline, Theophylline, and Enprofylline: A Guide for Researchers
This guide provides a detailed comparison of the cardiac effects of three methylxanthine derivatives: bamifylline (B195402), theophylline (B1681296), and enprofylline (B1671344). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Bamifylline, theophylline, and enprofylline, while all belonging to the methylxanthine class of drugs, exhibit distinct cardiac profiles. Theophylline and enprofylline generally produce cardiostimulant effects, including increased heart rate and contractility. In contrast, bamifylline is notable for its lack of significant cardiostimulant properties and, in some instances, may exert negative chronotropic and inotropic effects. These differences are primarily attributed to their varying affinities for adenosine (B11128) receptor subtypes and their phosphodiesterase (PDE) inhibitory activities.
Data Presentation
Table 1: Comparative In Vitro Cardiac Effects
| Drug | Preparation | Concentration | Effect on Heart Rate (Chronotropy) | Effect on Contractility (Inotropy) | Reference |
| Bamifylline | Isolated rat & guinea-pig right atria | - | Unchanged or reduced | - | [1] |
| Isolated rat & guinea-pig left atria | - | - | Slight inotropic effect | [1] | |
| Isolated rabbit papillary muscles | Up to 10⁻³ mol/l | - | No effect | [1] | |
| Isolated rabbit papillary muscles | > 10⁻³ mol/l | - | Decreased contractile force | [1] | |
| Theophylline | Isolated rat & guinea-pig right atria | - | Positive chronotropic effect | - | [1] |
| Isolated rabbit papillary muscles | - | - | Dose-dependent increase in inotropism | [1] | |
| Enprofylline | Isolated rat & guinea-pig right atria | - | Positive chronotropic effect | - | [1] |
| Isolated rat & guinea-pig left atria | - | - | Significant inotropic effect | [1] |
Table 2: Comparative In Vivo Cardiac Effects in Anesthetized Rabbits
| Drug | Dose | Effect on Heart Rate (Chronotropy) | Effect on Myocardial Contractility | Reference |
| Bamifylline | High dose | Negative chronotropic effect | Reduction | [1] |
| Theophylline | Equimolar to Bamifylline | Positive chronotropic effect | Positive inotropic effect | [1] |
| Enprofylline | Equimolar to Bamifylline | Positive chronotropic effect | Positive inotropic effect | [1] |
Table 3: Comparative Human Cardiovascular Effects
| Drug | Concentration/Dose | Heart Rate (Recumbent) | Mean Arterial Pressure (Semi-upright) | Reference |
| Bamifylline | 5 mg/kg IV | No significant change (76±10 vs 75±13 bpm) | No significant change (102±12 vs 99±10 mmHg) | [2] |
| Theophylline | 12.5 ± 1.6 mg/L | 58 ± 13 bpm | 108 ± 16 mmHg | [3][4][5] |
| Enprofylline | 2.7 ± 0.3 mg/L | 70 ± 14 bpm (higher than theophylline) | 93 ± 15 mmHg (lower than theophylline) | [3][4][5] |
Table 4: Receptor Binding and Enzyme Inhibition Profiles
| Drug | Adenosine A1 Receptor Affinity (Ki) | Adenosine A2 Receptor Affinity (Ki/KB) | Phosphodiesterase Inhibition (IC50/Ki) | Reference |
| Bamifylline | High affinity (selective A1 antagonist) | Low activity | - | [6][7] |
| Theophylline | ~14 µM (non-selective) | ~14 µM (non-selective) | 665 µM (least potent) | [8][9] |
| Enprofylline | 45 µM | 130 µM (KB) | 15 µM (platelets), 110 µM (fat cells), 130 µM (lung) | [10] |
Experimental Protocols
In Vitro Studies on Isolated Cardiac Tissues
-
Preparations: Right and left atria from rats and guinea pigs, and papillary muscles from rabbits were used.
-
Methodology: The isolated tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The contractile activity (rate and force) was recorded isometrically using force transducers. The drugs were added to the bath in increasing concentrations to establish concentration-response curves.
In Vivo Studies in Anesthetized Animals
-
Animal Model: Anesthetized rabbits were used.
-
Methodology: Animals were anesthetized, and catheters were inserted for drug administration (intravenous) and for monitoring cardiovascular parameters. An electrocardiogram (ECG) was recorded to measure heart rate and atrioventricular conduction. Myocardial contractility was assessed using a strain gauge arch sutured to the ventricular epicardium or by measuring the maximal rate of rise of left ventricular pressure (LV dP/dtmax). The drugs were administered at equimolar doses for comparison.
Human Clinical Studies
-
Study Design: Double-blind, placebo-controlled, randomized crossover trials were conducted in healthy volunteers or patients with specific conditions.
-
Methodology: Cardiovascular parameters were measured at baseline and after drug administration. Heart rate and blood pressure were monitored non-invasively. In some studies, more invasive techniques such as cardiac catheterization were used to measure parameters like left ventricular end-diastolic pressure. Radionuclide angiocardiography was employed to determine cardiac index and left ventricular ejection fraction.
Signaling Pathways
The distinct cardiac effects of these methylxanthines can be attributed to their differential interactions with two key signaling pathways in cardiomyocytes: adenosine receptor-mediated signaling and phosphodiesterase-mediated cyclic nucleotide signaling.
Adenosine Receptor Antagonism
Adenosine, acting through A1 receptors in the heart, has a cardioprotective role, reducing heart rate and contractility. Theophylline is a non-selective antagonist of both A1 and A2 adenosine receptors.[8] Bamifylline is a selective antagonist of A1 receptors.[6][7] Enprofylline has a very weak affinity for adenosine receptors.[11]
Caption: Adenosine A1 receptor signaling pathway in cardiomyocytes and points of antagonism by methylxanthines.
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs, particularly PDE3 and PDE4 in the heart, leads to an accumulation of cAMP. This results in increased activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and other proteins, leading to increased calcium influx and enhanced myocardial contractility and heart rate. Theophylline and enprofylline are non-selective PDE inhibitors.[9][12]
Caption: Phosphodiesterase inhibition signaling pathway in cardiomyocytes.
Conclusion
The cardiac effects of bamifylline, theophylline, and enprofylline are markedly different, a factor of critical importance in their clinical application and in the development of new therapeutic agents. Bamifylline's profile, characterized by a lack of cardiostimulatory effects, may offer a safer alternative in patients with underlying cardiovascular conditions. Conversely, the positive inotropic and chronotropic effects of theophylline and enprofylline, mediated through PDE inhibition and, in the case of theophylline, adenosine receptor antagonism, are responsible for both their therapeutic efficacy in bronchoconstriction and their potential for cardiac side effects. A thorough understanding of their distinct mechanisms of action is paramount for optimizing their therapeutic use and for guiding future drug discovery efforts in the methylxanthine class.
References
- 1. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bamiphylline improves exercise-induced myocardial ischemia through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of enprofylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of enprofylline on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enprofylline | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data on Bamifylline Hydrochloride: A Comparative Guide
Bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative, has been evaluated in several clinical trials, primarily for its efficacy and safety in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of Bamifylline hydrochloride against other methylxanthines, namely theophylline (B1681296) and doxofylline (B1670904), based on available head-to-head clinical trial data.
Mechanism of Action
This compound primarily acts as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4.[1][2] This dual mechanism leads to bronchodilation and anti-inflammatory effects. Inhibition of PDE4 increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells, resulting in muscle relaxation and bronchodilation.[1][2] The anti-inflammatory properties are attributed to the modulation of immune responses through increased cAMP, which can inhibit the release of pro-inflammatory cytokines.[1]
Comparative Efficacy and Safety
Clinical studies have compared this compound with theophylline, another widely used methylxanthine. These trials have assessed various endpoints, including bronchodilatory effects, improvement in respiratory function parameters, and adverse event profiles.
Bamifylline vs. Theophylline in Allergic Bronchospasm
A double-blind, cross-over study investigated the protective and curative effects of parenteral Bamifylline and theophylline on allergen-induced bronchospasm in patients with allergic asthma.[3]
Experimental Protocol:
-
Study Design: Double-blind, cross-over trial.[3]
-
Participants: Two series of eight patients with allergic asthma to house dust.[3]
-
Intervention: Slow intravenous injection of either Bamifylline or theophylline.[3]
-
Efficacy Assessment:
-
Protective Effect: Measured by the variation in the liminal allergen dose (LAD) required to double the resistance of the air passages (Rap), assessed by barometric body plethysmography.[3]
-
Curative Effect: Evaluated by changes in Rap after a provocative inhalation test with house dust, followed immediately by drug administration.[3]
-
Quantitative Data Summary:
| Parameter | Bamifylline | Theophylline | p-value |
| Protective Effect (Mean LAD as % of control) | |||
| 30 minutes | 920 ± 950% | 750 ± 980% | Not Significant[3] |
| 60 minutes | 830 ± 1000% | 700 ± 970% | Not Significant[3] |
| Curative Effect (Mean Reduction in Rap) | |||
| 30 minutes | 35 ± 17% | 48 ± 13% | Not Significant[3] |
| 60 minutes | 38 ± 25% | 48 ± 14% | Not Significant[3] |
The study concluded that both xanthine derivatives have comparable protective and curative effects against allergen-induced bronchospasm.[3]
Another study involving two groups of eight patients with bronchial asthma or chronic obstructive bronchial pneumonia compared orally administered slow-release theophylline anhydride (B1165640) and Bamifylline. The results indicated that both drugs have a potent bronchodilatory action and a beneficial effect on subjective symptoms, with no statistically significant difference between them.[4] Notably, the Bamifylline group reported no side effects, while one case of moderate gastric intolerance occurred in the theophylline group.[4]
Methylxanthines in Chronic Heart Failure with Hypoxemia
A double-blind, randomized study compared the effects of doxofylline, theophylline, and Bamifylline in patients with chronic heart failure and hypoxemia.[5]
Experimental Protocol:
-
Study Design: Parallel, double-blind, randomized trial.[5]
-
Participants: 48 in-patients with NYHA class II-IV chronic heart failure with normo- or hypercapnic hypoxemia, divided into three groups of 16.[5]
-
Intervention: Oral administration for 10 days of either doxofylline (800 mg b.i.d.), slow-release theophylline (400 mg b.i.d.), or Bamifylline (1200 mg b.i.d.) following a 4-day placebo run-in.[5]
-
Efficacy Assessment:
Quantitative Data Summary:
| Parameter | Doxofylline | Theophylline | Bamifylline |
| Improvement in NYHA Class (% of patients) | 50% | 44% | 50% |
| Responders with >15% PaO2 Increase (% of patients) | 75% | 56% | 43% |
In "responder" patients, all three drugs led to a highly significant enhancement in PaO2 and SaO2 (p < 0.01).[5] Doxofylline showed the highest percentage increase in these parameters.[5] Regarding cardiac rhythm, the doxofylline group experienced a progressive heart rate reduction, whereas theophylline was associated with an increased heart rate.[5]
Bamifylline in Chronic Obstructive Pulmonary Disease (COPD)
A study involving 20 elderly patients with COPD (mean age: 67.95 ± 1.23 years) evaluated the therapeutic effectiveness of Bamifylline.[6]
Experimental Protocol:
-
Participants: 20 patients with COPD (FEV1 < 65% of theoretical).[6]
-
Intervention: Treatment with Bamifylline for 6 months.[6]
-
Efficacy Assessment: Clinical and spirometric examinations (FEV1, VC, MEF25-75, Tiffeneau Index), and blood gas analysis (P-CO2, PO2) at baseline and after 1, 2, 3, 4, and 6 months of therapy.[6]
Results: All spirometric parameters showed a significant increase (p < 0.01) from the first month of treatment, a trend that was maintained throughout the study.[6] Similar improvements were observed for blood gas parameters and clinical symptoms like cough and dyspnea.[6] Importantly, no side effects were observed during the study.[6]
Conclusion
Head-to-head clinical trials suggest that this compound has comparable efficacy to theophylline in managing allergic bronchospasm and chronic obstructive airway diseases.[3][4] Some evidence suggests a better safety profile for Bamifylline, with fewer reported side effects such as gastric intolerance.[4] In a comparison with doxofylline and theophylline in patients with chronic heart failure and hypoxemia, while all three showed efficacy, doxofylline demonstrated a greater increase in oxygenation parameters and a more favorable effect on cardiac rhythm.[5] Further large-scale, long-term comparative studies are needed to definitively establish the relative positioning of this compound in the therapeutic arsenal (B13267) for obstructive airway diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylxanthine drug therapy in chronic heart failure associated with hypoxaemia: double-blind placebo-controlled clinical trial of doxofylline versus theophylline and bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Bamifylline Hydrochloride: A Comparative Performance Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bamifylline (B195402) hydrochloride's performance against established industry standards for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The information presented is based on available preclinical and clinical data to aid in the evaluation of its therapeutic potential.
Executive Summary
Bamifylline hydrochloride, a xanthine (B1682287) derivative, distinguishes itself from its predecessor theophylline (B1681296) through a dual mechanism of action and a potentially more favorable safety profile. It functions as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1][2] Clinical data, although from studies with small cohorts, suggest that this compound offers comparable efficacy to theophylline in improving lung function and managing symptoms in asthma and COPD, with a notable reduction in adverse effects.[3][4] Preclinical evidence further indicates a higher potency in mitigating bronchoconstriction compared to theophylline.[5] This guide will delve into the specifics of its performance, mechanism of action, and the experimental basis for these claims.
Mechanism of Action
This compound's therapeutic effects are attributed to two primary molecular pathways:
-
Selective Adenosine A1 Receptor Antagonism : Unlike theophylline, which is a non-selective adenosine receptor antagonist, this compound shows a high selectivity for the A1 subtype.[6] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction. By selectively blocking these receptors, this compound helps to relax the airway smooth muscle, leading to bronchodilation.
-
Phosphodiesterase (PDE) Inhibition : As a xanthine derivative, this compound also acts as a non-selective inhibitor of phosphodiesterase enzymes.[7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in smooth muscle relaxation and the inhibition of inflammatory responses.
The synergistic effect of these two mechanisms contributes to its overall efficacy in managing obstructive airway diseases.
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound with industry standards. It is important to note that much of the available data is from older studies, and direct comparisons with modern therapies such as long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) are limited.
Table 1: Preclinical Efficacy vs. Theophylline
| Parameter | This compound | Theophylline | Fold Difference (Bamifylline vs. Theophylline) | Study Type |
| Inhibition of Histamine Release | More Potent | Less Potent | 2.7x | In vitro (sensitized guinea-pig lungs)[8] |
| Inhibition of TXB2 Production | More Potent | Less Potent | 1.6x | In vitro (sensitized guinea-pig lungs)[8] |
| Inhibition of SRS-A Production | More Potent | Less Potent | 1.5x | In vitro (sensitized guinea-pig lungs)[8] |
| Antagonism of PAF-induced Bronchoconstriction (ED50) | 6.5 µmol/kg i.v. | Not Reported | - | In vivo (anesthetized guinea-pig)[5] |
| Antagonism of Histamine-induced Bronchoconstriction (ED50) | 9.5 µmol/kg i.v. | Equiactive | 1x | In vivo (anesthetized guinea-pig)[5] |
| Antagonism of Acetylcholine-induced Bronchoconstriction (ED50) | 24.3 µmol/kg i.v. | Less Potent | 2x | In vivo (anesthetized guinea-pig)[5] |
| Antagonism of LTC4-induced Bronchoconstriction (ED50) | 31.6 µmol/kg i.v. | Less Potent | 2x | In vivo (anesthetized guinea-pig)[5] |
| Protection from Antigen-induced Bronchoconstriction (ED50) | 9.3 µmol/kg i.v. | 22.9 µmol/kg i.v. | 2.5x | In vivo (ovalbumin-sensitized guinea-pig)[5] |
Table 2: Clinical Efficacy in COPD and Asthma
| Indication | Parameter | This compound Performance | Comparator Performance | Study Design |
| COPD (Elderly Patients) | FEV1, VC, MEF25-75, Tiffeneau Index | Statistically significant increase from baseline over 6 months (p < 0.01)[4] | Placebo (Implicit) | Open-label, single-arm study[4] |
| Asthma (Allergen-induced) | Prevention of Bronchospasm (LAD increase) | 920% of control at 30 min[9] | Theophylline: 750% of control at 30 min (no significant difference)[9] | Double-blind, cross-over[9] |
| Asthma (Allergen-induced) | Curative Effect (Reduction in Rap) | 35% reduction at 30 min[9] | Theophylline: 48% reduction at 30 min (no significant difference)[9] | Double-blind, cross-over[9] |
| Asthma & COPD | Subjective Symptom Improvement | Beneficial effect[3] | Slow-release Theophylline: Beneficial effect (no significant difference)[3] | Comparative study[3] |
Table 3: Safety and Tolerability Profile
| Adverse Event | This compound | Theophylline/Aminophylline (B1665990) | Study Population |
| Gastric Intolerance | No cases reported[3] | 1 case of moderate intolerance[3] | Asthma & COPD patients[3] |
| General Side Effects | No side effects observed[4] | Not Applicable | Elderly COPD patients[4] |
| Cardiostimulant Effects | Devoid of cardiostimulant effects[10] | Positive chronotropic and inotropic effects | In vitro and in vivo animal models[10] |
| Severe Adverse Events Leading to Withdrawal | Not directly compared, but a study comparing controlled-release salbutamol (B1663637) to aminophylline showed 12 withdrawals due to aminophylline intolerance.[11] | 12 out of 15 withdrawals[11] | Reversible obstructive airways disease[11] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions, the following generalized methodologies were employed.
Allergen Challenge Test (Asthma)
This test is designed to evaluate the protective and curative effects of a drug on allergen-induced bronchospasm.
-
Objective : To assess the preventive and curative effects of this compound against allergen-induced bronchospasm.[9]
-
Patient Population : Patients with a history of allergic asthma to a specific allergen (e.g., house dust).[9]
-
Baseline Measurement : The liminal allergen dose (LAD), which is the dose of allergen required to double the airway resistance (Rap), is determined for each patient using barometric body plethysmography.[9]
-
Intervention (Preventive) : Patients are administered either this compound or the comparator drug (e.g., theophylline) intravenously. After a set period (e.g., 30 and 60 minutes), they are re-challenged with the allergen to determine the new LAD. An increase in LAD indicates a protective effect.[9]
-
Intervention (Curative) : Patients undergo an allergen challenge to induce bronchospasm. Immediately following the challenge, they are administered the study drug. Airway resistance is then measured at set intervals to assess the reduction in bronchoconstriction.[9]
-
Primary Endpoints : Change in LAD and percentage reduction in Rap.[9]
Spirometry for COPD Assessment
Spirometry is a standard method for assessing lung function in patients with COPD.
-
Objective : To evaluate the long-term efficacy of this compound in improving lung function in patients with COPD.[4]
-
Patient Population : Typically elderly patients with a confirmed diagnosis of COPD and a baseline Forced Expiratory Volume in 1 second (FEV1) below a certain percentage of the predicted value (e.g., <65%).[4]
-
Procedure : Standard spirometry is performed at baseline to measure key lung function parameters, including FEV1, Vital Capacity (VC), and Maximal Expiratory Flow at 25-75% of FVC (MEF25-75).[4]
-
Intervention : Patients are treated with oral this compound over an extended period (e.g., 6 months).[4]
-
Follow-up : Spirometry is repeated at regular intervals throughout the study to monitor changes in lung function.[4]
-
Primary Endpoints : Changes from baseline in FEV1, VC, and other spirometric parameters.[4]
Conclusion
The available data suggests that this compound is a promising alternative to traditional xanthine derivatives like theophylline, offering comparable bronchodilatory and anti-inflammatory effects with a potentially superior safety profile, particularly concerning cardiovascular and central nervous system side effects.[3][10][12] Its selective antagonism of the adenosine A1 receptor presents a more targeted approach compared to the non-selective action of theophylline.
However, a significant limitation in the current body of evidence is the lack of large-scale, modern clinical trials comparing this compound with current first-line treatments for asthma and COPD, such as LABAs, LAMAs, and inhaled corticosteroids. Further research with robust, head-to-head comparative studies is necessary to definitively establish its place in the modern therapeutic landscape for obstructive airway diseases. The favorable preclinical and early clinical data warrant such further investigation.
References
- 1. Allergen challenge tests in allergen immunotherapy: State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emjreviews.com [emjreviews.com]
- 3. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pharmacological data on the bronchospasmolytic activity of bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujconline.net [ujconline.net]
- 8. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Controlled release salbutamol tablets versus aminophylline in the control of reversible airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiesipakistan.com [chiesipakistan.com]
Inter-laboratory Validation of Bamifylline Hydrochloride Assays: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the performance of various analytical methods for the quantification of Bamifylline hydrochloride.
This guide provides a comparative analysis of published data from single-laboratory validation studies for the assay of this compound, a bronchodilator used in the treatment of asthma. While a formal inter-laboratory validation study has not been identified in the public literature, this document synthesizes data from multiple reported methods to offer an objective performance comparison. The primary analytical techniques reviewed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance parameters of different analytical methods for this compound as reported in various studies. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an assay.
Table 1: Comparison of RP-HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2-10 | 2-10 | 10-150 | 5-60 |
| Correlation Coefficient (r²) | 0.9997[1] | 0.9996[2][3] | >0.999 | 0.9998[4] |
| Limit of Detection (LOD) (µg/mL) | - | 0.4825[2][3] | 0.34 | - |
| Limit of Quantitation (LOQ) (µg/mL) | - | 1.4621[2][3] | 1.04 | - |
| Accuracy (% Recovery) | 99.41 - 99.99[1] | 99.6 - 99.8[2][3] | - | 99.20 - 100.20[4] |
| Precision (% RSD) | < 2 | < 2 | - | < 2[4] |
| Assay of Marketed Formulation (%) | 98.83[1] | 99.4[2][3] | - | - |
Table 2: Performance of UV Spectrophotometric Method
| Parameter | Reported Value |
| Linearity Range (µg/mL) | 2-10 |
| Correlation Coefficient (r²) | 0.9997[1] |
| Accuracy (% Recovery) | 99.41 - 99.99[1] |
| Precision (% RSD) | < 2[1] |
| Assay of Marketed Formulation (%) | 99.83[1] |
Experimental Protocols
The methodologies summarized below are based on the validation studies cited in this guide. Researchers should refer to the original publications for complete experimental details.
1. RP-HPLC Method
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used. For example, an Agilent 1260 series with a G1311C quaternary pump and a G1315D photodiode array detector has been reported.[1][3]
-
Column : A C18 column is commonly employed for separation. An Eclipse XDB C18 column (4.6 mm i.d. x 250 mm, 5 µm particle size) is a suitable choice.[1][3]
-
Mobile Phase : A mixture of methanol (B129727) and acetonitrile (B52724) is frequently used. Ratios can vary, for instance, 70:30 v/v[1] or 90:10 v/v.[2][3] A mobile phase of methanol and water (80:20 v/v) has also been reported.[4]
-
Detection Wavelength : The detection wavelength is generally set between 263 nm and 277 nm.[2][3][5]
-
Sample Preparation : For tablet dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered.[2]
2. UV Spectrophotometric Method
-
Instrumentation : A double beam UV-Visible spectrophotometer.
-
Solvent : Methanol and acetonitrile in a 70:30 v/v ratio has been used.[1]
-
Detection Wavelength (λmax) : The wavelength of maximum absorbance for this compound is determined by scanning a standard solution over a range of 200-400 nm. A λmax of 264 nm has been reported.[1]
-
Standard and Sample Preparation : A standard stock solution is prepared by dissolving a known weight of this compound in the solvent. Working standards are prepared by diluting the stock solution. For assaying tablet formulations, a similar extraction procedure as for the HPLC method is followed.[1]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, in accordance with ICH Q2 (R1) guidelines.[1]
Caption: Workflow for analytical method validation.
Signaling Pathway (Illustrative)
Bamifylline is a selective adenosine (B11128) A1 receptor antagonist. The diagram below provides a simplified, illustrative representation of a generic G-protein coupled receptor (GPCR) signaling pathway, which is the class of receptors that adenosine receptors belong to.
Caption: Simplified adenosine A1 receptor signaling.
References
Safety Operating Guide
Proper Disposal of Bamifylline Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Bamifylline hydrochloride is critical for environmental protection and laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this active pharmaceutical ingredient (API).
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment, including gloves, and adherence to safety protocols are mandatory during handling and disposal. The environmental impact of this compound has not been fully investigated, underscoring the importance of preventing its release into the environment.[1]
Disposal Procedures
The primary and mandated method for the disposal of this compound is to send it to an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and environmentally responsible manner. Improper disposal methods, such as flushing down the drain or discarding in regular trash, are strongly discouraged as they can lead to environmental contamination.[2][3]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as chemical waste.
-
Segregate it from non-hazardous waste streams.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and leak-proof container.
-
Follow your institution's specific guidelines for hazardous waste container labeling.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Refer to the Safety Data Sheet (SDS) for specific storage conditions, which typically recommend a dry, cool, and well-ventilated place.[4]
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure that the disposal vendor is approved and complies with all federal, state, and local regulations.
-
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which may include certain pharmaceuticals.[3] It is crucial to adhere to these regulations to avoid significant penalties and environmental harm.
| Chemical Information | |
| Name | This compound |
| CAS Number | 20684-06-4 |
| Molecular Formula | C20H27N5O3 · HCl |
| Molecular Weight | 421.92 |
| Primary Hazards | Harmful if swallowed, May cause an allergic skin reaction |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal or degradation of this compound in a laboratory setting. The recommended procedure is reliance on professional waste management services.
Bamifylline is a methylxanthine derivative that acts as a bronchospasmolytic agent.[5] While its mechanism of action involves the inhibition of phosphodiesterases, this signaling pathway is relevant to its therapeutic effect rather than its environmental disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling Bamifylline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Bamifylline (B195402) hydrochloride, including operational procedures and disposal plans, to foster a secure laboratory environment.
Quantitative Safety Data
The following table summarizes key quantitative safety data for Bamifylline hydrochloride.
| Parameter | Value | Reference |
| Acute Toxicity - Oral (LD50) | 246 mg/kg (mice), 1139 mg/kg (rats) | [1] |
| Storage Temperature | +5°C | [2][3] |
| Molecular Weight | 421.92 g/mol | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile rubber gloves.[4][5][6] Change gloves regularly, at least every hour, or immediately if they are torn, punctured, or contaminated.[5] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Wear safety glasses with side shields or goggles.[4] A face shield is required when there is a risk of splashes.[7] |
| Body Protection | Laboratory Coat/Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dusts are generated, wear suitable respiratory protection.[4][8] |
| Foot Protection | Shoe Covers | To be worn in hazardous drug compounding areas to prevent the tracking of contaminants.[6] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a designated, well-ventilated, cool, and dry place at +5°C.[2][3]
-
Keep the container tightly closed and out of the reach of unauthorized personnel.[4]
2. Preparation for Use:
-
Work in a designated restricted area, such as a chemical fume hood or a ventilated enclosure.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don the appropriate PPE as specified in the table above before handling the compound.
3. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Avoid breathing in dust or fumes.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
In case of a spill, evacuate personnel from the area, avoid generating dust, and clean up using appropriate spill kits.[8]
4. Post-Handling Procedures:
-
Decontaminate all work surfaces after use.
-
Remove and dispose of outer gloves in a designated waste container before leaving the work area.[5]
-
Remove all PPE in the correct order to avoid cross-contamination and dispose of it in a designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All unused this compound, contaminated PPE (gloves, gowns, etc.), and cleaning materials should be considered hazardous waste.
-
Collect this waste in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal of Unused Product:
-
Dispose of contents and container to an approved waste disposal plant.[4][8]
-
Do not dispose of down the drain or in the regular trash unless specifically instructed by local regulations and safety data sheets.
3. Disposal of Contaminated Materials:
-
All disposable PPE should be placed in a sealed bag within the hazardous waste container.
-
For spills, collect the absorbed material and place it in a sealed container for hazardous waste disposal.
4. General Guidance:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
If take-back programs are available for unused medicines, they are the preferred method of disposal.[9][10][11]
-
If no take-back program is available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[9][10][11] However, for a laboratory setting, disposal as chemical hazardous waste is the standard and recommended procedure.
References
- 1. This compound | 20684-06-4 [amp.chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | CAS Number 20684-06-4 [klivon.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fda.gov [fda.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
